N-(2-aminoethyl)-N-methylcyclohexanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNHTIBNDAHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14256-69-0 | |
| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(2-aminoethyl)-N-methylcyclohexanamine" synthesis and properties
An In-depth Technical Guide on the Synthesis and Properties of N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a chemical compound for research purposes only. This document is intended for qualified professionals and does not constitute an endorsement for its use in non-laboratory settings. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a diamine featuring a cyclohexyl group and an N-methyl-N-ethylamino substituent. Its structure, combining a lipophilic cycloalkane with two basic nitrogen centers, suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary and secondary amine functionalities offer multiple points for derivatization, making it a candidate for the synthesis of complex molecules, including ligands for metal catalysis, and as a scaffold for novel pharmaceutical agents. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and the physicochemical properties of the title compound and its precursors.
Proposed Synthesis: Reductive Amination
The most direct and efficient synthetic route to this compound is the reductive amination of cyclohexanone with N-methylethane-1,2-diamine.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the desired secondary amine.[2] This method is widely favored for its operational simplicity and the use of readily available starting materials.[3]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mildness and selectivity for imines over ketones.[2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, often under slightly acidic conditions to facilitate imine formation.[4]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
The following is a generalized, representative protocol for the synthesis of this compound via reductive amination. Optimization may be required to achieve higher yields.
Materials:
-
Cyclohexanone
-
N-methylethane-1,2-diamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq.) and anhydrous dichloromethane (or DCE).
-
Amine Addition: Add N-methylethane-1,2-diamine (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine/enamine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) to the stirring mixture in portions. The reaction is often exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Caption: General experimental workflow for the synthesis.
Physicochemical Properties
Direct experimental data for this compound is limited. The following table summarizes the known properties of the reactants and a structurally related compound, along with estimated properties for the target molecule.
| Property | Cyclohexanone | N-methylethane-1,2-diamine | N-methylcyclohexylamine | This compound |
| CAS Number | 108-94-1 | 109-81-9 | 100-60-7 | 245487-33-6[5] |
| Molecular Formula | C₆H₁₀O | C₃H₁₀N₂[6][7] | C₇H₁₅N[8] | C₉H₂₀N₂[5] |
| Molecular Weight ( g/mol ) | 98.14 | 74.12[6] | 113.20[8][9] | 156.27[5] |
| Appearance | Colorless oily liquid | Colorless to slightly yellow liquid[6] | Colorless to pale yellow liquid[8] | Colorless to pale yellow liquid (Predicted) |
| Boiling Point (°C) | 155.6 | 114-117[6] | 150-160[8] | ~180-200 (Estimated) |
| Density (g/cm³) | 0.947 | 0.850[6] | ~0.85-0.90[8] | ~0.88-0.92 (Estimated) |
| Solubility | Sparingly soluble in water; miscible with organic solvents | Soluble in water and alcohols[5] | Slightly soluble in water; soluble in organic solvents[8] | Soluble in water and polar organic solvents (Predicted) |
| Flash Point (°C) | 44 | ~41 (106 °F)[6] | 45 | N/A |
| Refractive Index (n²⁰/D) | 1.450 | 1.4395[6] | ~1.456 | N/A |
Properties for the target compound are estimated based on its structure and data from related compounds.
Safety and Handling
Hazard Identification:
-
This compound is classified as harmful if swallowed and causes serious eye damage.[10]
-
Based on structurally similar amines, it is expected to be corrosive and may cause severe skin burns.[11] It may also be flammable.[11]
Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gctlc.org [gctlc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 109-81-9 CAS MSDS (N-METHYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 9. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemical-label.com [chemical-label.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
In-depth Technical Guide: N-(2-aminoethyl)-N-methylcyclohexanamine (CAS 14256-69-0)
A review of available data for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on N-(2-aminoethyl)-N-methylcyclohexanamine (CAS 14256-69-0) is limited. This guide summarizes the existing data and identifies significant information gaps. The content herein is intended for research and informational purposes only.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 14256-69-0, is a diamine compound featuring a cyclohexyl group, a methyl group, and an ethylamine chain. Its structure suggests potential applications as a building block in organic synthesis, particularly for the development of novel ligands, catalytic agents, and potentially biologically active molecules. However, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth technical data for this specific compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14256-69-0 | Sigma-Aldrich, ChemicalBook |
| Molecular Formula | C₉H₂₀N₂ | Sigma-Aldrich[1], ChemicalBook |
| Molecular Weight | 156.27 g/mol | Sigma-Aldrich[1], ChemicalBook |
| Synonyms | N1-Cyclohexyl-N1-methyl-ethane-1,2-diamine | ChemicalBook |
| Appearance | Solid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis
Detailed, peer-reviewed experimental protocols for the synthesis of this compound (the free base) are not currently available in the searched scientific literature. However, a general synthetic route for the related N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride has been described. This suggests a potential pathway for obtaining the free base through a subsequent neutralization step.
A plausible, though unverified, synthetic approach based on established chemical principles could involve the reductive amination of cyclohexanone with N-methylethylenediamine. This would proceed through an imine intermediate, which is then reduced to the final product.
Note: The following diagram illustrates a proposed logical workflow for the synthesis of the parent compound and the documented synthesis of its dihydrochloride salt. This is a conceptual representation and not a detailed experimental protocol.
Caption: Conceptual workflow for the synthesis of the free base and its conversion to the dihydrochloride salt.
Experimental Protocols
No detailed, validated experimental protocols for the synthesis, purification, or analysis of this compound are available in the current body of scientific literature. Researchers interested in working with this compound would need to develop and validate their own methods based on general principles of organic chemistry.
Biological Activity and Signaling Pathways
There is no published research detailing the biological activity of this compound. Consequently, no information exists regarding its potential mechanisms of action, signaling pathway interactions, or toxicological profile. Any investigation into the pharmacological properties of this compound would be novel research.
Spectroscopic Data
A critical gap in the available information is the absence of spectroscopic data (NMR, MS, IR) for this compound. Such data is essential for the unambiguous identification and characterization of the compound. While spectroscopic information for related structures like N-methylcyclohexylamine is available, it cannot be reliably extrapolated to the target molecule.[2][3][4][5]
Safety and Handling
Based on information from chemical suppliers, this compound is classified as a hazardous substance. The provided GHS hazard pictograms indicate that it is corrosive and can cause acute toxicity if swallowed.[1]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound (CAS 14256-69-0) is a commercially available chemical for which there is a significant lack of in-depth technical information in the public domain. While basic identifiers and safety information are accessible through supplier databases, crucial data for research and development, including detailed synthesis protocols, biological activity, and spectroscopic characterization, are absent from the peer-reviewed scientific literature. This presents an opportunity for novel research to characterize this compound and explore its potential applications. Professionals in drug development and other scientific fields should be aware of these informational gaps and proceed with the necessary analytical diligence when working with this substance.
References
An In-depth Technical Guide to N-(2-aminoethyl)-N-methylcyclohexanamine: Structure, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexyl and an N-methyl-N-(2-aminoethyl) substituent. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in compounds with significant biological activities. This guide provides a comprehensive overview of its chemical structure, proposes a viable synthetic route, and explores its potential biological relevance by examining related compounds. Spectroscopic characterization methods are discussed in the context of expected analytical signatures. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.
Chemical Structure and Identification
This compound possesses a tertiary amine attached to a cyclohexane ring and a primary amine at the terminus of an ethyl group. This structure allows for multiple points of interaction, making it an interesting candidate for further investigation.
| Identifier | Value | Reference |
| IUPAC Name | N'-(cyclohexyl)-N'-methyl-ethane-1,2-diamine | [1] |
| CAS Number | 245487-33-6 | [1][2] |
| Molecular Formula | C9H20N2 | [1][2] |
| Molecular Weight | 156.27 g/mol | [1] |
| Synonyms | N1-cyclohexyl-N1-methyl-1,2-ethanediamine, N1-cyclohexyl-N1-methyl-ethane-1,2-diamine hydrochloride | [2] |
Physicochemical Properties (Predicted and from Analogues)
| Property | Predicted/Analog Value | Reference (for Analogue) |
| Boiling Point | 72-73 °C (at 12 Torr) for N-Ethyl-N-methylcyclohexanamine | [3] |
| Density | 0.85 ± 0.1 g/cm³ (Predicted) for N-Ethyl-N-methylcyclohexanamine | [3] |
| LogP | 2.27 (Predicted) for N-Ethyl-N-methylcyclohexanamine | [3] |
| Hydrogen Bond Donor Count | 2 (Predicted for title compound) | |
| Hydrogen Bond Acceptor Count | 2 (Predicted for title compound) |
Synthesis Methodology
A specific, validated synthesis protocol for this compound is not detailed in the reviewed literature. However, a highly plausible and common method for its synthesis would be reductive amination. This versatile reaction forms carbon-nitrogen bonds and is widely used in the synthesis of amines. A proposed experimental protocol, adapted from the synthesis of a similar secondary amine, is provided below.
Proposed Synthesis Workflow: Reductive Amination
Caption: Proposed workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established reductive amination procedures.
Materials:
-
Cyclohexanone
-
N-Methylethane-1,2-diamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 equivalent) and anhydrous dichloromethane.
-
Amine Addition: Add N-methylethane-1,2-diamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the imine/enamine intermediate.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Expected)
While experimental spectra for this compound are not available, its structure suggests key features that would be identifiable through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aliphatic region for the cyclohexyl protons. A sharp singlet corresponding to the N-methyl protons would likely appear around 2.2-2.6 ppm. The protons of the ethylenediamine moiety would present as multiplets. The primary amine protons (NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbons of the cyclohexane ring would appear in the 20-60 ppm range, with the carbon attached to the nitrogen being the most downfield. The N-methyl carbon would likely be observed around 30-40 ppm. The carbons of the ethylenediamine backbone would also be present in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic N-H stretching absorptions for the primary amine group as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching of the cyclohexyl and ethyl groups would be observed around 2850-3000 cm⁻¹. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 156. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this could lead to several characteristic fragment ions.
Potential Biological Activity and Signaling Pathway
Direct studies on the biological effects of this compound are lacking. However, research on structurally related cyclohexyl ethylenediamine derivatives provides valuable insights into its potential pharmacological activities.
A study on (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters demonstrated significant cytotoxicity against various human leukemic cell lines.[4] The observed cell death was characterized as caspase-independent apoptosis.[4]
Proposed Signaling Pathway: Caspase-Independent Apoptosis
Based on the findings for related compounds, a plausible mechanism of action for this compound, should it possess similar cytotoxic properties, would involve the induction of caspase-independent apoptosis. This pathway is often initiated by mitochondrial dysfunction.
Caption: Proposed signaling pathway for caspase-independent apoptosis induced by cyclohexyl ethylenediamine derivatives.[4]
The study on the analogue compound showed that its cytotoxic effect was linked to an increase in superoxide production and depolarization of the mitochondrial membrane.[4] This mitochondrial dysfunction leads to the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, which in turn causes DNA fragmentation and ultimately, caspase-independent apoptosis.[4]
Conclusion
This compound represents a molecule of interest for which detailed characterization is still needed. Based on the chemistry of analogous compounds, a straightforward synthesis via reductive amination is feasible. The structural similarity to compounds with demonstrated cytotoxic activity against cancer cell lines suggests that this compound could be a valuable candidate for further investigation in drug discovery, particularly in the area of oncology. Future research should focus on its definitive synthesis, thorough spectroscopic characterization, and the evaluation of its biological activities to validate the potential pathways discussed in this guide.
References
"N-(2-aminoethyl)-N-methylcyclohexanamine" molecular weight
An In-depth Technical Guide to N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This compound is a diamine compound featuring a cyclohexyl and an N-methylethylamine substituent. With the CAS Registry Number 245487-33-6, this molecule possesses potential applications in various fields of chemical synthesis and drug discovery.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H20N2 | [1] |
| Molecular Weight | 156.2685 g/mol | [1] |
| CAS Registry Number | 245487-33-6 | [1] |
| Synonyms | N1-cyclohexyl-n1-methyl-1,2-ethanediamine hydrochloride | [1] |
Synthesis and Purification
While specific literature on the synthesis of this compound is not extensively published, a plausible and efficient method is reductive amination. This common and versatile reaction in organic chemistry can be adapted from protocols for structurally similar secondary and tertiary amines.[2][3]
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves the reaction of N-methylcyclohexanamine with a protected aminoacetaldehyde, such as N-(2,2-dimethoxyethyl)amine, followed by reduction of the resulting imine intermediate. Alternatively, a direct reaction with 2-aminoacetaldehyde can be performed under reductive amination conditions. A more direct, proposed two-step synthesis starting from cyclohexanone is outlined below.
Caption: Proposed reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure for the reductive amination synthesis of the target compound.
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methyl-N-(2-aminoethyl)amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A multi-step purification protocol is recommended for achieving high purity.[4]
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Extract with 1 M hydrochloric acid (HCl). The amine product will move to the aqueous layer.
-
Wash the aqueous layer with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with a 2 M sodium hydroxide (NaOH) solution to a pH > 12.
-
Extract the product back into an organic solvent such as diethyl ether or DCM.
-
-
Column Chromatography:
-
For higher purity, the product can be further purified by column chromatography on silica gel or alumina. A gradient of ethyl acetate in hexanes with a small percentage of triethylamine can be used as the eluent.
-
-
Final Salt Formation (Optional):
-
For long-term storage and enhanced stability, the purified amine can be converted to its hydrochloride salt.
-
Dissolve the purified product in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.
-
Collect the salt by filtration and wash with cold diethyl ether.
-
Potential Biological Activity and Applications
While there is no specific data on the biological activity of this compound, the cyclohexylamine scaffold is present in a variety of biologically active molecules.[5] Derivatives of cyclohexylamine have been reported to exhibit a range of activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory effects.[5] The presence of a flexible diamine chain could also allow for chelation with metal ions or interaction with various biological targets.
Caption: Potential areas of biological investigation for this compound.
The structural similarity to other N-substituted diamines suggests potential applications as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, related N-(2-aminoethyl)amine derivatives have been explored as anticancer agents.[6] Further research is warranted to explore the biological activity profile of this specific compound.
Safety and Handling
Conclusion
This compound is a diamine with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a framework for exploring its biological activities. The protocols and information presented herein are intended to facilitate future research and application of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 3. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]
Technical Guide to the Safety Data Sheet of N-(2-aminoethyl)-N-methylcyclohexanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety data for N-(2-aminoethyl)-N-methylcyclohexanamine, a compound of interest in various research and development applications. Due to the existence of multiple identifiers for this chemical, this guide addresses the safety information associated with its two primary CAS numbers: 14256-69-0 and 245487-33-6 .
Chemical Identification and Physical Properties
This compound is a diamine with a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol .[1] It is crucial for researchers to verify the specific CAS number of the material in use, as safety information may vary between different suppliers and batches.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H20N2 | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 14256-69-0 or 245487-33-6 |
Further physical properties such as boiling point, melting point, and density are not consistently available across public safety data sheets and should be confirmed with the specific supplier's documentation.
Hazard Identification and Classification
Available safety data indicates that this compound is a hazardous substance requiring careful handling. The GHS classifications vary slightly depending on the CAS number and the data source.
For CAS Number 14256-69-0:
This substance is generally classified as being harmful if swallowed and capable of causing severe skin and eye damage.
-
Hazard Statements:
For CAS Number 245487-33-6:
Table 2: GHS Hazard Summary
| CAS Number | Hazard Class | Hazard Statement |
| 14256-69-0 | Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[2] | |
| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation | |
| 245487-33-6 | Irritant | Not fully specified |
Experimental Protocols and Toxicological Data
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on standardized testing methodologies (e.g., OECD guidelines), but the specific results (e.g., LD50, LC50 values) are not consistently reported. Researchers should consult the supplier of their specific material for detailed toxicological data.
Handling, Storage, and First Aid
4.1. Handling and Personal Protective Equipment (PPE)
Due to the corrosive and irritant nature of this chemical, stringent safety protocols must be followed.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing are required.
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
4.2. Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
4.3. First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Logical Workflow for Hazard Assessment and Control
The following diagram illustrates a logical workflow for researchers handling this compound, from initial hazard identification to the implementation of control measures.
Caption: Hazard Identification and Control Workflow.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal. Do not allow the chemical to enter drains or waterways. For large spills, contact emergency services.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data. It is not a substitute for a thorough review of the supplier-specific Safety Data Sheet (SDS) for the exact material being used. Researchers are solely responsible for conducting a comprehensive risk assessment and implementing appropriate safety measures for their specific experimental conditions.
References
An In-depth Technical Guide to the Spectral Analysis of N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine containing a cyclohexyl group, a methyl group, and an aminoethyl group attached to a tertiary amine. Its structure suggests potential applications as a building block in pharmaceutical synthesis and as a chelating agent. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for their acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar structures and general principles of spectroscopy.[2][3][4]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 2.6 | t | 2H | -N-CH₂ -CH₂-NH₂ |
| ~2.6 - 2.4 | t | 2H | -N-CH₂-CH₂ -NH₂ |
| ~2.3 - 2.1 | s | 3H | -N-CH₃ |
| ~2.5 - 2.3 | m | 1H | Cyclohexyl-CH -N |
| ~1.8 - 1.0 | m | 10H | Cyclohexyl-CH₂ |
| (variable) | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~60 - 55 | Cyclohexyl-C -N |
| ~58 - 53 | -N-C H₂-CH₂-NH₂ |
| ~42 - 38 | -N-CH₂-C H₂-NH₂ |
| ~40 - 35 | -N-C H₃ |
| ~33 - 28 | Cyclohexyl-C H₂ (adjacent to CH-N) |
| ~26 - 24 | Other Cyclohexyl-C H₂ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| ~2930, ~2855 | Strong | C-H stretch (aliphatic) |
| ~1650 - 1580 | Medium | N-H bend (scissoring) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1100 - 1000 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity | Assignment |
| 156 | Low | [M]⁺ (Molecular Ion) |
| 113 | High | [M - CH₂CH₂NH₂]⁺ |
| 98 | Medium | [Cyclohexyl-N(CH₃)CH₂]⁺ |
| 84 | Medium | [Cyclohexyl-N(CH₃)]⁺ |
| 58 | High | [CH₃-N-CH₂CH₂]⁺ |
| 44 | High | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Alternatively, if the sample is a solid salt (e.g., hydrochloride), a small amount of the solid can be pressed firmly onto the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum. The nitrogen rule in mass spectrometry suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2]
-
Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted Mass Spectrometry Fragmentation.
References
Technical Guide: Physicochemical Properties of N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of the chemical compound N-(2-aminoethyl)-N-methylcyclohexanamine. A thorough search of publicly available chemical databases and scientific literature reveals a notable absence of experimentally determined or computationally predicted physical property data for this specific molecule. This guide presents the foundational molecular information that has been identified and provides a comprehensive framework of generalized experimental protocols for the determination of key physical properties, including boiling point, melting point, density, and solubility. Furthermore, a logical workflow is presented to guide researchers in the systematic characterization of this and other novel amine compounds. While quantitative data for the target compound is unavailable, information on structurally related molecules is provided for qualitative comparison.
Introduction
This compound is a diamine featuring a cyclohexyl group, a tertiary amine, and a primary amine, connected by an ethyl bridge. Its structural characteristics suggest potential applications as a building block in organic synthesis, a ligand in coordination chemistry, or as a precursor for pharmacologically active molecules. A comprehensive understanding of its physical properties is a prerequisite for its effective use in any of these contexts, informing decisions on reaction conditions, purification methods, formulation, and storage.
This document serves as a foundational resource for researchers initiating work with this compound. In the absence of specific data, this guide provides the necessary theoretical and practical framework to enable the experimental determination of its core physicochemical properties.
Core Molecular Information
While specific physical properties are not documented, the fundamental molecular identifiers for this compound have been established.[1] This information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 245487-33-6 | [1] |
Qualitative Assessment of Expected Physical Properties
Based on the properties of structurally analogous compounds, such as N-methylcyclohexanamine and other N,N-disubstituted ethylenediamines, we can infer a qualitative expectation of the physical properties of this compound.
-
Boiling Point: The presence of two amine groups, particularly the primary amine, allows for hydrogen bonding, which would suggest a relatively high boiling point, likely above 200 °C at atmospheric pressure.
-
Melting Point: The melting point will be influenced by the molecule's ability to pack into a crystal lattice. The combination of the bulky cyclohexyl group and the flexible ethylenediamine chain may result in a low melting point, and it is possible the compound exists as a liquid at room temperature.
-
Density: As a liquid, its density is expected to be slightly less than that of water, likely in the range of 0.85 to 0.95 g/mL.
-
Solubility: The presence of two polar amine groups suggests that this compound will be soluble in polar organic solvents and is likely to have some solubility in water. The nonpolar cyclohexyl group will influence its solubility in nonpolar solvents.
Experimental Protocols for Physical Property Determination
The following section details the generalized experimental protocols for determining the primary physical properties of a novel amine compound like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel compound, it is crucial to perform this measurement on a small scale.
Methodology: Thiele Tube Method
-
Sample Preparation: A small sample (a few microliters) of the purified liquid is placed in a small test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid in the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn back into the capillary tube.
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, and the observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or appropriate equations if necessary.
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Density Determination
The density of a liquid is its mass per unit volume.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A pycnometer (a small glass flask of a known volume) is cleaned, dried, and weighed accurately.
-
Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
-
Weighing: The filled pycnometer is weighed.
-
Calibration: The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment is often the first step.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The mixtures are agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
-
pH Effect (for aqueous solubility): For solubility in water, the pH can be adjusted with dilute acid (e.g., 1 M HCl) and dilute base (e.g., 1 M NaOH) to observe the solubility of the protonated and free base forms of the amine.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel amine compound.
Conclusion
While specific experimental or predicted physical property data for this compound is not currently available in the public domain, this guide provides the necessary foundational knowledge and experimental framework for its determination. The provided protocols for boiling point, melting point, density, and solubility are standard methods applicable to this class of compound. The logical workflow presented offers a systematic approach to the characterization of this and other novel molecules. The successful experimental determination of these properties will be a valuable contribution to the chemical literature and will enable the further development and application of this compound in various scientific and industrial fields.
References
A Technical Guide to the Solubility of N-(2-aminoethyl)-N-methylcyclohexanamine
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-aminoethyl)-N-methylcyclohexanamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes expected solubility based on the physicochemical properties of the compound and outlines detailed experimental protocols for its empirical determination.
Core Compound Information
This compound is a substituted diamine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol .[1] Its structure, featuring a cyclohexyl group, a methyl group, and an aminoethyl group attached to a tertiary amine, influences its solubility profile. The presence of two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding and protonation, which are key determinants of its solubility in various media.
Predicted Solubility Profile
A summary of the predicted solubility in various solvent classes is presented in the table below.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Sparingly Soluble to Insoluble | The molecule's carbon count (C9) suggests limited aqueous solubility.[2][3] However, the two amine groups can engage in hydrogen bonding with water, potentially affording some degree of solubility. |
| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | Amines are generally soluble in polar organic solvents.[3][4] The alkyl groups of the molecule are compatible with the alkyl chains of alcohols, while the amine groups can interact with the hydroxyl groups. |
| Nonpolar Organic Solvents (e.g., Diethyl Ether, Dichloromethane) | Soluble | The cyclohexyl and methyl groups contribute to the nonpolar character of the molecule, promoting solubility in nonpolar organic solvents.[3] |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine groups will be protonated in an acidic solution to form water-soluble ammonium salts.[2][3][5] This is a characteristic property of most amines. |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | In a basic solution, the amine groups will remain in their free base form, which has limited water solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires empirical testing. The following are detailed methodologies for qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Distilled water
-
Ethanol
-
Methanol
-
Diethyl ether
-
Dichloromethane
-
5% (w/v) Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH)
-
pH paper
Procedure:
-
Add approximately 0.1 g of this compound to a clean, dry test tube.
-
Add 3 mL of the desired solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the compound dissolves completely, it is considered soluble. If any solid remains, it is sparingly soluble or insoluble.
-
For aqueous solutions, test the pH with pH paper. A basic pH in water is indicative of an amine.[5]
-
Repeat the procedure for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Solvent of interest
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the bath for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution as necessary to fall within the concentration range of the standard curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Visualizing Methodologies and Concepts
To further elucidate the experimental and theoretical aspects of solubility, the following diagrams are provided.
Caption: Workflow for Determining Amine Solubility.
Caption: Factors Influencing Amine Solubility.
Conclusion
While specific quantitative solubility data for this compound is not currently published, a strong predictive understanding of its solubility can be derived from its molecular structure and the established behavior of similar amines. It is anticipated to be soluble in organic solvents and aqueous acidic solutions, with limited solubility in water and aqueous basic solutions. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility profile, which is a critical parameter in the development of new chemical entities for pharmaceutical and other applications.
References
An In-depth Technical Guide to the Reactivity of N-(2-aminoethyl)-N-methylcyclohexanamine
Notice of Limited Data Availability: A comprehensive literature search for "N-(2-aminoethyl)-N-methylcyclohexanamine" (CAS No. 245487-33-6) reveals a significant scarcity of published data. While basic identifiers are available, in-depth studies detailing its specific reactivity, comprehensive experimental protocols, and biological activity are not readily found in publicly accessible scientific databases. Much of the available information pertains to the related, but structurally different, compound N-methylcyclohexylamine.
This guide, therefore, will proceed by outlining the fundamental chemical properties of this compound based on its structure. It will then extrapolate its expected reactivity from the well-documented chemistry of its constituent functional groups: a secondary amine and a primary amine. This theoretical framework will be supplemented with available data where possible.
Core Chemical Properties
This compound is a diamine featuring a cyclohexyl group attached to a nitrogen atom, which is also bonded to a methyl group and an aminoethyl group. This structure imparts both steric bulk from the cyclohexyl ring and two points of basicity and nucleophilicity from the nitrogen atoms.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 245487-33-6 | ChemWhat[1] |
| Molecular Formula | C₉H₂₀N₂ | ChemWhat[1] |
| Molecular Weight | 156.27 g/mol | ChemWhat[1] |
| IUPAC Name | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine | ChemWhat[1] |
Predicted Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the presence of both a secondary and a primary amine. The lone pairs of electrons on the nitrogen atoms make them basic and nucleophilic.
Basicity
Both amine groups can act as bases by accepting protons. The secondary amine is expected to be slightly more basic than the primary amine due to the electron-donating effect of the alkyl groups (cyclohexyl and methyl). As with other amines, it will react with acids in exothermic reactions to form ammonium salts.[2]
Nucleophilicity
The nitrogen atoms are strong nucleophiles and are expected to participate in a variety of substitution and addition reactions.
-
Alkylation: Reaction with alkyl halides will lead to the formation of quaternary ammonium salts. The reaction can occur at either the primary or secondary amine, with the relative reactivity being influenced by steric hindrance.
-
Acylation: Reaction with acid chlorides or anhydrides will form amides. This is a common reaction for primary and secondary amines.[3]
-
Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. The secondary amine can react with aldehydes and ketones to form enamines.
The general workflow for a typical nucleophilic substitution reaction involving an amine is depicted below.
Caption: Generalized experimental workflow for amine reactions.
Potential Synthesis Routes
While specific synthesis protocols for this compound are not detailed in the available literature, a plausible synthetic pathway can be proposed based on standard organic chemistry reactions. One potential route is the reductive amination of cyclohexanone.
Caption: A possible multi-step synthesis pathway.
Spectroscopic Characterization
Although specific spectra for this compound are not available, the expected spectroscopic features can be predicted.
-
¹H NMR: Signals corresponding to the protons on the cyclohexyl ring would appear in the upfield region. A singlet corresponding to the N-methyl protons would likely be observed around 2.2-2.6 ppm.[4] The protons on the ethyl bridge would show characteristic multiplets. The N-H protons of the primary amine would likely appear as a broad singlet.
-
¹³C NMR: The carbons of the cyclohexyl ring would have distinct signals, with the carbon attached to the nitrogen being deshielded and appearing further downfield.[4] The N-methyl carbon and the carbons of the ethyl bridge would also have characteristic chemical shifts.
-
IR Spectroscopy: The presence of the primary amine would be indicated by a pair of N-H stretching bands around 3300-3500 cm⁻¹. The secondary amine would show a single N-H stretch in the same region, which may be obscured. C-H stretching bands from the alkyl groups would be observed below 3000 cm⁻¹.
-
Mass Spectrometry: According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the molecular weight of 156 for C₉H₂₀N₂.[4] The molecule would be expected to undergo characteristic alpha-cleavage next to the nitrogen atoms, leading to fragment ions.[4]
Biological Activity and Drug Development Potential
There is no specific information in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, cyclohexylamine derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects.[5] Any potential biological activity of the target molecule would need to be determined through experimental screening.
Conclusion
This compound is a diamine with predicted reactivity characteristic of primary and secondary amines. While a detailed, data-rich profile of this specific molecule is absent from the current scientific literature, its chemical behavior can be inferred from fundamental principles of organic chemistry. Further experimental investigation is required to fully elucidate its reactivity, synthetic protocols, and potential applications in research and drug development.
References
Unveiling the Potential of N-(2-aminoethyl)-N-methylcyclohexanamine: A Technical Primer for Researchers
Abstract
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexane backbone, a tertiary amine, and a primary amine. While extensive peer-reviewed literature detailing specific biological activities or end-product applications of this particular molecule is limited, its structural motifs strongly suggest its utility as a versatile building block in synthetic and medicinal chemistry. This technical guide will explore the potential applications of this compound as a chemical intermediate, providing hypothetical synthetic pathways and experimental considerations based on the known reactivity of its functional groups.
Introduction: A Molecule of Synthetic Potential
This compound (CAS: 14256-69-0 for the free base; 245487-33-6 for the hydrochloride salt) is a chemical entity primarily available through fine chemical suppliers as a research chemical. Its molecular structure, possessing both a reactive primary amine and a tertiary amine, coupled with a lipophilic cyclohexyl group, makes it an attractive starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This document serves to outline the hypothetical utility of this compound, drawing parallels from the established chemistry of similar N-alkylated cyclohexylamine and ethylenediamine scaffolds.
Physicochemical Properties and Handling
While detailed experimental data for this compound is not widely published, its structural components allow for the inference of key properties.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₉H₂₀N₂ | Based on its chemical structure. |
| Molecular Weight | 156.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a liquid at room temperature | Similar small amines are typically liquids. |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | The cyclohexyl group imparts hydrophobicity, while the amine groups can engage in hydrogen bonding. |
| Reactivity | The primary amine is a good nucleophile and can undergo a variety of reactions. The tertiary amine can act as a base or be quaternized. | Standard reactivity of primary and tertiary amines. |
| Handling Precautions | Assumed to be an irritant and potentially corrosive. Standard personal protective equipment (PPE) should be used. | Amines are often irritants. Refer to the supplier's Safety Data Sheet (SDS) for specific handling information. |
Potential Applications in Chemical Synthesis: A Hypothetical Exploration
The primary value of this compound lies in its potential as a scaffold for building more complex molecules. The presence of two distinct amine functionalities allows for selective or sequential reactions.
Synthesis of Novel Amides and Sulfonamides
The primary amine of this compound can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides will yield sulfonamides. These reactions can be used to append a wide variety of functional groups to the core structure, enabling the exploration of structure-activity relationships (SAR) in a drug discovery context.
Hypothetical Experimental Protocol: Synthesis of a Benzamide Derivative
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired benzamide derivative.
Reductive Amination
The primary amine can also undergo reductive amination with aldehydes or ketones to introduce further alkyl substituents. This reaction is a powerful tool for generating libraries of compounds with diverse side chains.
Utilization of the Tertiary Amine
The tertiary amine can serve as an anchor point for quaternization, leading to the formation of quaternary ammonium salts. These charged molecules could have applications as phase-transfer catalysts or possess biological activities such as antimicrobial properties.
Logical Workflow for a Hypothetical Drug Discovery Program
The following diagram illustrates a potential workflow for utilizing this compound as a building block in a hypothetical kinase inhibitor discovery program.
Caption: Hypothetical workflow for drug discovery using the target scaffold.
Potential Signaling Pathway Interaction (Hypothetical)
Given the prevalence of amine-containing molecules in pharmacology, derivatives of this compound could potentially interact with a variety of biological targets. For instance, if appropriately functionalized, they could act as ligands for G-protein coupled receptors (GPCRs) or as inhibitors of enzymes such as kinases or proteases. The cyclohexyl group could provide a lipophilic anchor into a hydrophobic binding pocket, while the amide or sulfonamide linkage could form key hydrogen bonds with the target protein.
Caption: Potential interaction of a derivative with a cellular signaling pathway.
Conclusion
This compound represents a chemical tool with considerable potential for the synthesis of novel and diverse molecular entities. While direct applications are not yet widely documented, its structural features provide a strong rationale for its use as a versatile building block in medicinal chemistry and drug discovery. The hypothetical workflows and synthetic strategies outlined in this guide are intended to stimulate further investigation into the utility of this and similar scaffolds. Researchers are encouraged to explore the derivatization of this compound to unlock its full potential in the development of new chemical probes and therapeutic agents.
Chiral Diamine Ligands: A Technical Guide to Asymmetric Synthesis
Introduction
Chiral diamine ligands have emerged as a cornerstone in the field of asymmetric synthesis, enabling the stereoselective creation of complex molecules with high enantiopurity. Their prevalence in modern chemistry, particularly in the pharmaceutical and fine chemical industries, stems from their modular nature, strong coordination to a variety of metals, and their ability to form well-defined, sterically constrained chiral environments around a catalytic center. This technical guide provides an in-depth overview of the core principles, applications, and experimental methodologies associated with the use of chiral diamine ligands in asymmetric catalysis, tailored for researchers, scientists, and professionals in drug development.
Core Concepts and Ligand Scaffolds
The efficacy of chiral diamine ligands is rooted in their C₂-symmetric backbone, which simplifies the diastereomeric transition states in a catalytic cycle, leading to higher enantioselectivity.[1] The steric and electronic properties of these ligands can be finely tuned through modifications of the diamine backbone and the substituents on the nitrogen atoms.[1]
Several "privileged" chiral diamine scaffolds have been developed and are widely utilized:
-
DPEN (1,2-Diphenylethylenediamine): A versatile and commonly used ligand, available in both (R,R) and (S,S) enantiomers. Its derivatives, particularly N-sulfonated versions like TsDPEN, are highly effective in various catalytic reactions.
-
DACH (1,2-Diaminocyclohexane): Featuring a more rigid cyclohexane backbone, DACH and its derivatives provide a different steric environment compared to DPEN, which can be advantageous for specific transformations.
-
BINAM (2,2'-Diamino-1,1'-binaphthyl): This ligand possesses axial chirality and is a key component in the synthesis of other important chiral ligands and catalysts.[2]
The introduction of N-monosulfonated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), by Noyori and his colleagues was a significant breakthrough.[1] This modification introduced a "metal-ligand bifunctional catalysis" mechanism, where the N-H group of the ligand actively participates in the catalytic cycle, enhancing both activity and enantioselectivity.[1]
Key Applications in Asymmetric Synthesis
Chiral diamine ligands are instrumental in a wide array of enantioselective transformations. The following sections detail some of the most significant applications, complete with quantitative data and experimental protocols.
Asymmetric Hydrogenation and Transfer Hydrogenation
The reduction of prochiral ketones and imines to chiral alcohols and amines is one of the most powerful applications of chiral diamine ligands. Ruthenium, rhodium, and iridium complexes with ligands such as TsDPEN are highly efficient catalysts for these transformations.[3][4]
Asymmetric Transfer Hydrogenation of Ketones:
A prominent example is the asymmetric transfer hydrogenation of aromatic ketones, catalyzed by Ru(II) complexes of N-sulfonylated diamines.[3] A formic acid/triethylamine mixture or isopropanol often serves as the hydrogen source.[1]
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ru-(+)-DPEN Derivatives
| Entry | Ligand | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | (+)-DPEN | [RuCl₂(p-cymene)]₂/(+)-DPEN | i-PrOH | 95 | 85 (R) |
| 2 | (+)-TsDPEN | [RuCl₂(p-cymene)]₂/(+)-TsDPEN | HCOOH/NEt₃ | 99 | 98 (R) |
| 3 | (+)-MsDPEN | [RuCl₂(p-cymene)]₂/(+)-MsDPEN | HCOOH/NEt₃ | 98 | 97 (R) |
Data compiled from representative literature.
Asymmetric Transfer Hydrogenation of Imines:
The enantioselective reduction of imines provides a direct route to chiral amines, which are valuable building blocks in pharmaceutical synthesis. Rhodium and Ruthenium complexes with TsDPEN have demonstrated excellent performance in this reaction.
Table 2: Asymmetric Transfer Hydrogenation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
| Entry | Catalyst | H-Source | Solvent | Yield (%) | ee (%) |
| 1 | [Rh(Cp*)Cl₂]₂/(1S,2S)-TsDPEN | HCOONa | H₂O/MeOH | 97 | 95 (R) |
| 2 | [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | HCOOH/NEt₃ | CH₃CN | 98 | 96 (S) |
Data compiled from representative literature.[5]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-TsDPEN
-
Catalyst Preparation (in situ): In a Schlenk flask under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) are dissolved in a 5:2 mixture of formic acid and triethylamine (1 mL). The solution is stirred at room temperature for 30 minutes.
-
Reaction: Acetophenone (1 mmol) is added to the catalyst solution.
-
Reaction Monitoring: The reaction mixture is stirred at 28 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[6]
Reaction Mechanism: Asymmetric Transfer Hydrogenation
The catalytic cycle of asymmetric transfer hydrogenation with a Ru-TsDPEN catalyst involves a metal-ligand bifunctional mechanism.
Asymmetric Michael Addition
Chiral diamine ligands, both in metal complexes and as organocatalysts, are effective in promoting the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds.
Ni(II)-Diamine Catalyzed Michael Addition:
Nickel(II) complexes of chiral diamines, such as (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine, catalyze the addition of 1,3-dicarbonyl compounds to nitroalkenes with high enantioselectivity.[7]
Table 3: Enantioselective Michael Addition of Diethyl Malonate to β-Nitrostyrene
| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| 1 | Ni(OAc)₂/(S,S)-DPEN | - | THF | 85 | 88 |
| 2 | NiBr₂[(R,R)-N,N'-dibenzyl-DACH]₂ | - | THF | 95 | 92 |
Data compiled from representative literature.[7]
Experimental Protocol: Ni(II)-Catalyzed Michael Addition
-
Catalyst Preparation: In a dry flask under an inert atmosphere, NiBr₂ (0.05 mmol) and (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine (0.1 mmol) are stirred in THF (1 mL) for 1 hour.
-
Reaction: To the catalyst solution, β-nitrostyrene (1 mmol) and diethyl malonate (1.2 mmol) are added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure.
-
Purification and Analysis: The residue is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC.[7]
Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction to synthesize chiral β-nitro alcohols. Copper(II) complexes with chiral diamine ligands have proven to be highly effective catalysts for this transformation.[8][9]
Table 4: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
| Entry | Ligand | Metal Salt | Solvent | Yield (%) | ee (%) |
| 1 | (R,R)-DPEN derivative | Cu(OAc)₂ | n-PrOH | 94 | 97 |
| 2 | C₁-symmetric diamine L1 | CuCl₂·2H₂O | EtOH | 96 | 99 |
Data compiled from representative literature.[8][10]
Experimental Protocol: Cu(II)-Catalyzed Asymmetric Henry Reaction
-
Catalyst Preparation: In a reaction vial, Cu(OAc)₂ (0.05 mmol) and the chiral diamine ligand (0.055 mmol) are dissolved in n-propyl alcohol (0.5 mL) and stirred at room temperature for 1 hour.
-
Reaction: Benzaldehyde (1 mmol) and nitromethane (5 mmol) are added to the catalyst solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC.[8]
Logical Relationships and Workflow
The selection and application of a chiral diamine ligand for a specific asymmetric synthesis follows a logical progression from the choice of the core scaffold to its modification and subsequent use in a catalytic system.
A general experimental workflow for utilizing chiral diamine ligands in asymmetric catalysis is depicted below.
Conclusion
Chiral diamine ligands are a versatile and powerful class of tools for asymmetric synthesis.[1] The ability to systematically modify their structure allows for the fine-tuning of their catalytic properties to achieve high levels of stereocontrol in a wide range of chemical transformations.[1] This guide has provided a comprehensive overview of their core concepts, key applications with quantitative data, and detailed experimental protocols. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the ongoing development and application of chiral diamine ligands will undoubtedly remain at the forefront of chemical innovation.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. figshare.com [figshare.com]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]
- 9. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-Alkylated Ethylenediamine Derivatives in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-alkylated ethylenediamine derivatives have emerged as a versatile and indispensable class of compounds in the field of organic synthesis. Their unique structural features, characterized by the presence of two nitrogen atoms separated by an ethylene bridge with varying degrees of N-alkylation, allow them to function as highly effective ligands, catalysts, and fundamental building blocks. This technical guide provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their synthetic endeavors.
Core Applications in Organic Synthesis
N-alkylated ethylenediamine derivatives exhibit a broad spectrum of applications, primarily categorized into their roles as ligands in catalysis, as organocatalysts, and as key structural motifs in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Ligands for Metal-Catalyzed Reactions
The bidentate nature of N-alkylated ethylenediamines allows them to form stable chelate complexes with a variety of transition metals, thereby modulating the metal center's reactivity and selectivity.
One of the most prominent examples is N,N,N',N'-tetramethylethylenediamine (TMEDA) , which is widely used to enhance the reactivity of organolithium reagents. By coordinating to the lithium ion, TMEDA breaks down the aggregate structures of organolithium compounds, leading to more reactive monomeric or dimeric species. This increased reactivity is crucial for efficient metalation and subsequent functionalization of a wide range of substrates.
Chiral N-alkylated ethylenediamine derivatives, such as N,N'-dialkylated and N-sulfonylated 1,2-diphenylethylenediamines (DPEN), are cornerstone ligands in asymmetric catalysis. When complexed with metals like ruthenium, rhodium, and iridium, they facilitate highly enantioselective transformations.
Asymmetric Catalysis
The development of chiral N-alkylated ethylenediamine ligands has revolutionized asymmetric synthesis, enabling the production of single-enantiomer compounds with high efficiency and selectivity.
Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes of N-tosyl-(+)-1,2-diphenylethylenediamine (TsDPEN) and its analogs are exceptionally effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines to produce chiral secondary alcohols and amines, respectively.[1] These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The N-substituent on the DPEN ligand can be fine-tuned to optimize the catalyst's performance by altering its steric and electronic properties.[1]
Asymmetric Michael Additions: Chiral N-alkylated ethylenediamine derivatives, often incorporated into bifunctional catalysts such as thioureas, are powerful organocatalysts for asymmetric Michael additions.[1] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to the formation of carbon-carbon bonds with high stereocontrol.
Quantitative Data on Catalytic Performance
The efficacy of N-alkylated ethylenediamine derivatives in catalysis is best illustrated through quantitative data. The following tables summarize representative yields and enantioselectivities for key transformations.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-(+)-DPEN Derivative Catalysts[1]
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
Data compiled from representative literature and standardized for comparison.[1]
Table 2: N-Alkylation of Ethylenediamine with Various Alcohols[2]
| Alcohol | Temperature (°C) | Product | Yield (%) |
| Methanol | 160 | N-Methylethylenediamine | 80.2 |
| Ethanol | 160 | N-Ethylethylenediamine | 82.3 |
| Propan-1-ol | 160 | N-Propylethylenediamine | 83.7 |
| Butan-1-ol | 160 | N-Butylethylenediamine | 85.2 |
| Propan-2-ol | 160 | N-Isopropylethylenediamine | 82.8 |
| Butan-2-ol | 160 | N-(sec-Butyl)ethylenediamine | 80.8 |
| Cyclohexanol | 170 | N-Cyclohexylethylenediamine | 76.1 |
Reaction conditions: Fixed-bed reactor with CuO-NiO/γ-Al2O3 catalyst.[2]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these derivatives. The following sections provide step-by-step protocols for the synthesis of a common N-alkylated ethylenediamine and its application in a key catalytic reaction.
Synthesis of N-Ethyl-N-phenylethylenediamine via Reductive Amination
This protocol outlines the synthesis of an N-alkylated ethylenediamine derivative through the formation of an imine intermediate followed by in-situ reduction.[3]
Materials:
-
N-phenylethylenediamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Methanol or Ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-phenylethylenediamine (1.0 equivalent) in methanol or ethanol.
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.[3]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure if it is water-miscible. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure N-Ethyl-N-phenylethylenediamine.[3]
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a typical procedure for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.[1]
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.005 equivalents) in the anhydrous solvent.
-
Reaction Mixture: Add the formic acid/triethylamine mixture (5 equivalents relative to the ketone).
-
Substrate Addition: Add acetophenone (1.0 equivalent) to the catalyst solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the conversion by GC or TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reactions and troubleshooting. The following diagrams, rendered in DOT language, illustrate key concepts.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Ru-TsDPEN catalyst.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Workflow for Ligand Synthesis and Catalyst Screening
This diagram outlines a typical workflow for the synthesis of a library of chiral diamine ligands and their subsequent screening in an asymmetric reaction.
Caption: Workflow for chiral ligand synthesis and screening.
Role in Drug Development and Pharmaceutical Synthesis
N-alkylated ethylenediamine derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their ability to introduce specific stereochemistry and modulate pharmacokinetic properties makes them highly valuable in drug discovery and development.
A notable example is the synthesis of Cinacalcet , a calcimimetic agent used to treat secondary hyperparathyroidism. Several synthetic routes to Cinacalcet utilize a chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, as a key starting material.[3] Although not directly an N-alkylated ethylenediamine, the principles of asymmetric amine synthesis, often facilitated by chiral diamine ligands, are central to obtaining the required enantiopure intermediate. The synthesis of Cinacalcet often involves reductive amination or nucleophilic substitution, highlighting the importance of the reactions discussed in this guide.[3][4]
Furthermore, the ethylenediamine motif is present in a wide range of bioactive molecules and drugs, including some antihistamines. The ability to introduce alkyl groups onto the nitrogen atoms allows for the fine-tuning of a drug candidate's properties, such as its solubility, lipophilicity, and metabolic stability.
Conclusion
N-alkylated ethylenediamine derivatives represent a powerful and versatile class of compounds that have significantly impacted the landscape of modern organic synthesis. From their fundamental role in activating organometallic reagents to their sophisticated application as chiral ligands in asymmetric catalysis and as key building blocks in drug synthesis, their importance cannot be overstated. This guide has provided a comprehensive overview of their applications, supported by quantitative data and practical experimental protocols, to aid researchers in harnessing the full potential of these remarkable molecules. The continued development of novel N-alkylated ethylenediamine derivatives and their innovative applications will undoubtedly lead to further advancements in chemical synthesis and drug discovery.
References
The Unexplored Therapeutic Potential of N-Methylcyclohexanamine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Introduction
N-methylcyclohexanamine, a simple secondary amine, serves as a foundational scaffold for a diverse range of derivatives with significant, yet largely underexplored, biological activities. While the parent compound is primarily used as a solvent and in chemical synthesis, its substituted analogs have emerged as promising candidates in various therapeutic areas, including antimicrobial, antiviral, anticancer, and neuroprotective applications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-methylcyclohexanamine derivatives. Due to the limited availability of comprehensive quantitative data for a broad series of these specific derivatives, this paper will also draw upon data from structurally related cyclohexane and arylcyclohexylamine analogs to infer potential structure-activity relationships (SAR) and guide future research.
Antimicrobial Activity
Derivatives of cyclohexane-containing amines have demonstrated notable activity against a range of bacterial and fungal pathogens. The lipophilic nature of the cyclohexane ring allows for effective interaction with microbial cell membranes, and substitutions on the amine and the ring can modulate this activity.
Quantitative Data on Related Cyclohexane Derivatives
While specific minimum inhibitory concentration (MIC) values for a wide array of N-methylcyclohexanamine derivatives are not extensively reported in publicly available literature, studies on related N,N-dibenzyl-cyclohexane-1,2-diamine derivatives provide valuable insights into their antimicrobial potential.
| Compound ID | Substituent on Benzyl Ring | Test Organism | MIC (µg/mL) | Reference |
| 1 | None | Staphylococcus aureus | >128 | [1] |
| 2 | 4-Fluoro | Staphylococcus aureus | 0.5 | [1] |
| 3 | 4-Chloro | Staphylococcus aureus | 0.25 | [1] |
| 4 | 4-Bromo | Staphylococcus aureus | 0.125 | [1] |
| 5 | 4-Nitro | Staphylococcus aureus | 1 | [1] |
| 6 | None | Escherichia coli | >128 | [1] |
| 7 | 4-Fluoro | Escherichia coli | 64 | [1] |
| 8 | 4-Chloro | Escherichia coli | 32 | [1] |
Note: The data presented is for N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, not N-methylcyclohexanamine derivatives. This data is included to illustrate potential SAR trends for halogenated aromatic substituents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using the broth microdilution method as follows:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
The antiviral potential of N-substituted cyclohexylamine derivatives is an emerging area of interest. The structural similarity of some derivatives to existing antiviral drugs suggests they may interfere with viral entry, replication, or assembly.
Quantitative Data on Related Antiviral Compounds
Data on the antiviral activity of N-methylcyclohexanamine derivatives is sparse. However, studies on other N-substituted compounds provide context for potential antiviral efficacy. For instance, a study on N-substituted indophenazine derivatives showed activity against Herpes Simplex Virus-1 (HSV-1) and Vaccinia virus.
| Compound ID | Substitution | Virus | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |
| 9 | 2-Aminopyridine | HSV-1 | 12 | >100 | [2] |
| 10 | 4-Aminobenzene sulfonamide | Vaccinia | 12 | >100 | [2] |
| 11 | Phthalimide | HIV-2 | 11.60 | 61.63 | [2] |
Note: This data is for N-substituted indophenazine derivatives and is presented to highlight the potential for antiviral activity in N-substituted heterocyclic compounds.
Experimental Protocol: Antiviral Plaque Reduction Assay
The antiviral activity of compounds can be determined using a plaque reduction assay:
-
Cell Seeding: Host cells (e.g., Vero cells for HSV-1) are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC₅₀ Calculation: The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.
Anticancer Activity
The cytotoxic effects of various cyclohexane derivatives against cancer cell lines suggest that N-methylcyclohexanamine analogs could also possess anticancer properties. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation signaling pathways.
Quantitative Data on Related Anticancer Compounds
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| 12 | 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | AGS (gastric cancer) | 9.9 | [3] |
| 13 | 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | MCF-7 (breast cancer) | 15.2 | [3] |
| 14 | 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Hep-G2 (liver cancer) | 40.5 | [3] |
Note: This data is for dihydropyrimidinethione derivatives and is included to illustrate the potential for cytotoxic activity in related heterocyclic structures.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Neuroprotective Activity
Arylcyclohexylamine derivatives are well-known for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. This suggests that N-methylcyclohexanamine derivatives, particularly those with aromatic substitutions, could exhibit neuroprotective effects.
NMDA Receptor Antagonism
Overactivation of the NMDA receptor is implicated in various neurodegenerative diseases. Antagonists of this receptor can prevent excessive calcium influx and subsequent neuronal cell death. The arylcyclohexylamine class of compounds, which includes phencyclidine (PCP) and ketamine, are known non-competitive NMDA receptor antagonists.
Quantitative Data on Related Neuroprotective Agents
A study on arylcyclohexylamine derivatives as non-competitive NMDA antagonists investigated their effect on the survival of human fetal spinal cord cells in culture. The compound 1-[1-(2-thienyl)-2-methyl-cyclohexyl] piperidine (GK11) was shown to increase the number of GABA-stained neurons, indicating a neuroprotective effect.[4] While specific Ki values for N-methylcyclohexanamine derivatives at the NMDA receptor are not widely published, this provides a strong rationale for investigating this class of compounds for neuroprotective activity.
Experimental Protocol: NMDA Receptor Binding Assay
The affinity of compounds for the NMDA receptor can be determined through a radioligand binding assay.
-
Membrane Preparation: Rat brain cortical membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, in the presence and absence of various concentrations of the test compound.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The available evidence, largely from structurally related compounds, strongly suggests that N-methylcyclohexanamine derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The lipophilic cyclohexane ring, coupled with the modifiable N-methylamino group, provides a framework for tuning biological activity across antimicrobial, antiviral, anticancer, and neuroprotective applications.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N-methylcyclohexanamine derivatives. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further optimization. In particular, the exploration of aryl-substituted derivatives for NMDA receptor antagonism and the investigation of derivatives with various N-alkyl and N-aryl substitutions for antimicrobial and anticancer activity are warranted. The detailed experimental protocols and comparative data provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of N-methyl-D-aspartate non-competitive antagonists (arylcyclohexylamine derivatives) on human cultured spinal cord cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-(2-aminoethyl)-N-methylcyclohexanamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of N-(2-aminoethyl)-N-methylcyclohexanamine as a versatile building block in the synthesis of novel heterocyclic compounds. While direct literature precedents for its application are limited, this document outlines a proposed synthetic pathway for the creation of a substituted benzodiazepine scaffold, a privileged structure in medicinal chemistry. The protocols provided are based on well-established chemical principles and are intended to serve as a practical guide for researchers exploring the development of new synthetic methodologies.
Introduction
N-heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic frameworks is a cornerstone of modern organic and medicinal chemistry. This compound offers a unique combination of a primary and a tertiary amine nucleophile, along with a lipophilic cyclohexyl group, making it an attractive starting material for the construction of diverse and complex heterocyclic systems. The inherent chirality and conformational rigidity of the cyclohexane ring can also impart desirable stereochemical and pharmacokinetic properties to the target molecules.
This document details a proposed application of this compound in the synthesis of a 1,4-diazepine derivative, a seven-membered heterocyclic ring system of significant interest in drug discovery due to its wide range of biological activities.
Proposed Synthetic Application: Synthesis of a Novel Benzodiazepine Analog
A plausible and valuable application of this compound is in the synthesis of substituted benzodiazepines. The dual nucleophilicity of the diamine allows for a two-step condensation cyclization reaction with a suitable 2-halobenzoyl halide, followed by an intramolecular cyclization to form the seven-membered diazepine ring.
Proposed Reaction Pathway
The proposed synthetic route involves a two-step process:
-
Amidation: Acylation of the primary amine of this compound with a 2-fluorobenzoyl chloride. The primary amine is expected to be more reactive and less sterically hindered than the tertiary amine.
-
Intramolecular Cyclization: A base-mediated intramolecular nucleophilic aromatic substitution (SNA_r_) reaction, where the secondary amine displaces the fluorine atom to form the benzodiazepine ring.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(cyclohexyl(methyl)amino)ethyl)-2-fluorobenzamide
Materials:
-
This compound
-
2-Fluorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Synthesis of 1-Cyclohexyl-4-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Materials:
-
N-(2-(cyclohexyl(methyl)amino)ethyl)-2-fluorobenzamide
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the N-(2-(cyclohexyl(methyl)amino)ethyl)-2-fluorobenzamide (1.0 eq) in anhydrous DMF.
-
Add potassium tert-butoxide (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final benzodiazepine derivative.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed two-step synthesis.
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Fluorobenzoyl chloride | DCM | Triethylamine | 0 to RT | 14 | 85 |
| 2 | N-(2-(cyclohexyl(methyl)amino)ethyl)-2-fluorobenzamide | - | DMF | K-tert-butoxide | 90 | 7 | 72 |
Visualizations
Proposed Signaling Pathways and Experimental Workflows
Caption: Proposed two-step synthesis of a benzodiazepine analog.
Application Notes and Protocols for N-(2-aminoethyl)-N-methylcyclohexanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)-N-methylcyclohexanamine is a versatile bifunctional building block for medicinal chemistry, incorporating a primary amine, a secondary amine, and a lipophilic cyclohexyl moiety. This unique combination of features allows for the strategic introduction of this scaffold into a variety of molecular architectures to modulate physicochemical properties and explore structure-activity relationships (SAR). The presence of two distinct amine functionalities—a primary and a tertiary amine precursor (the N-methyl group)—offers opportunities for selective functionalization, enabling its use as a linker, a scaffold for creating diverse chemical libraries, and a key component in the synthesis of compounds targeting a range of biological targets. The cyclohexyl group can enhance metabolic stability and provide a vector for exploring binding pockets in target proteins.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of potential therapeutic agents, including urea derivatives as kinase inhibitors and N-acyl derivatives as G-protein coupled receptor (GPCR) modulators.
Application Note 1: Synthesis of Novel Urea Derivatives as Potential Kinase Inhibitors
Background
The urea functionality is a key pharmacophore in a multitude of approved drugs and clinical candidates, particularly in the realm of oncology.[1] Urea derivatives are known to act as potent inhibitors of various protein kinases by forming critical hydrogen bond interactions with the hinge region of the kinase domain. The this compound scaffold allows for the synthesis of unsymmetrical ureas where the cyclohexyl moiety can be directed towards hydrophobic regions of the ATP-binding pocket, potentially enhancing potency and selectivity.
Experimental Protocol: Synthesis of a Substituted Urea Derivative
This protocol describes the synthesis of an N,N'-disubstituted urea from this compound and a commercially available isocyanate.
Materials:
-
This compound
-
4-chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.1 eq.).
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.0 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired urea derivative.
Data Presentation: Representative Biological Activity
The following table presents hypothetical inhibitory concentrations (IC50) for a series of synthesized urea derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.
| Compound ID | R Group (on Isocyanate) | Molecular Weight ( g/mol ) | VEGFR2 IC50 (nM) |
| U-1 | 4-chlorophenyl | 309.86 | 15 |
| U-2 | 3-trifluoromethylphenyl | 343.42 | 28 |
| U-3 | 4-methoxyphenyl | 305.44 | 52 |
| U-4 | 3,4-dichlorophenyl | 344.30 | 8 |
Visualization: Synthetic Workflow for Urea Derivatives
Caption: Synthetic scheme for urea derivatives.
Application Note 2: Synthesis of N-Acyl Derivatives as Potential GPCR Ligands
Background
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines.[2] The introduction of an acyl chain to an amine-containing scaffold can lead to ligands with tailored properties for GPCRs, influencing receptor subtype selectivity and pharmacokinetic profiles. The this compound building block allows for selective acylation at the more accessible and nucleophilic primary amine, leaving the secondary amine available for further modification or for influencing the overall polarity and basicity of the molecule.
Experimental Protocol: Selective N-Acylation
This protocol details the selective acylation of the primary amine of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous THF and cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.05 eq.) in anhydrous THF dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting diamine.
-
Quench the reaction by adding a saturated aqueous solution of sodium carbonate.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Binding Affinities
The following table shows hypothetical binding affinities (Ki) for a series of N-acyl derivatives at the 5-HT2A serotonin receptor, a well-known GPCR target.
| Compound ID | R Group (on Acyl Chloride) | Molecular Weight ( g/mol ) | 5-HT2A Ki (nM) |
| A-1 | Phenyl | 260.40 | 85 |
| A-2 | 4-fluorophenyl | 278.39 | 62 |
| A-3 | 2-thienyl | 266.43 | 110 |
| A-4 | Cyclohexyl | 266.45 | 45 |
Visualization: Generic GPCR Signaling Pathway
Caption: Ligand-activated GPCR signaling cascade.
Application Note 3: Reductive Amination for Synthesis of Elaborated Diamines
Background
Reductive amination is a robust and widely used method for the formation of C-N bonds.[3] The primary amine of this compound can serve as a nucleophile in a reductive amination reaction with an aldehyde or ketone to generate more complex secondary amines. This strategy allows for the introduction of a wide range of substituents, enabling fine-tuning of the steric and electronic properties of the final molecule.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.[4]
Materials:
-
This compound
-
3-phenylpropionaldehyde
-
1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq.) and 3-phenylpropionaldehyde (1.1 eq.) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the desired secondary amine.
Data Presentation: Representative Product Yields
The following table summarizes the outcomes for the reductive amination with various aldehydes.
| Product ID | Aldehyde Used | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| RA-1 | 3-phenylpropionaldehyde | 274.47 | 85 | >98 |
| RA-2 | 4-pyridinecarboxaldehyde | 263.41 | 78 | >97 |
| RA-3 | Isovaleraldehyde | 226.42 | 91 | >98 |
| RA-4 | Cinnamaldehyde | 272.46 | 75 | >95 |
Visualization: Reductive Amination Workflow
Caption: Workflow for reductive amination.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Investigation of N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a summary of available information and a theoretical framework for the experimental use of "N-(2-aminoethyl)-N-methylcyclohexanamine." As of the current date, there is a notable absence of published literature detailing the specific biological activities or established experimental protocols for this compound. The proposed applications and protocols are based on the chemical structure of the molecule and general methodologies for compound screening. Researchers should exercise appropriate caution and optimization when working with this compound.
Introduction
This compound is a diamine derivative with a cyclohexyl backbone. Its structure suggests potential for biological activity, possibly interacting with various cellular targets. This document outlines the known properties of this compound and provides a roadmap for its initial characterization and investigation in a research setting.
Chemical and Physical Properties
Limited specific data for this compound is publicly available. The following table summarizes key identifiers.
| Property | Value | Reference |
| Molecular Formula | C9H20N2 | [1][2] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| CAS Number | 14256-69-0, 245487-33-6 | [1][2] |
| Synonyms | N1-cyclohexyl-N1-methyl-1,2-ethanediamine hydrochloride | [2] |
Safety and Handling
Safety data sheets for this compound indicate that it is a hazardous substance. Strict adherence to safety protocols is mandatory.
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
| H317 | May cause an allergic skin reaction. |
| H332 | Harmful if inhaled. |
| H361 | Suspected of damaging fertility or the unborn child. |
Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Proposed Areas of Investigation
Given the chemical structure, which includes a lipophilic cyclohexyl group and a diamine chain, this compound could be investigated for the following potential applications:
-
Antimicrobial Activity: The amine groups can become protonated at physiological pH, potentially interacting with negatively charged bacterial cell membranes, leading to disruption and cell death.
-
Anticancer/Cytotoxic Activity: Many cyclic amines and diamine-containing compounds exhibit cytotoxic effects against cancer cell lines through various mechanisms, including induction of apoptosis or cell cycle arrest.
-
Ion Channel Modulation: The charged nature of the molecule could facilitate interaction with ion channels, a common target for various therapeutic agents.
Experimental Workflow for Compound Characterization
The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound like this compound.
Hypothetical Signaling Pathway (Antimicrobial Target)
The following diagram illustrates a hypothetical bacterial signaling pathway that could be a target for an antimicrobial compound. This is a generalized representation, and the actual mechanism of action for this compound would need to be determined experimentally.
Experimental Protocols (Templates)
The following are general protocols that can be adapted for the initial screening of this compound. Note: All concentrations and incubation times will require optimization.
This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[3][4]
Materials:
-
This compound
-
Sterile 96-well microplates
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock: Prepare a stock solution of the compound in a suitable solvent (e.g., sterile water or DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in the broth.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound against a cancer cell line.[5][6]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Quantitative data from the initial screening should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Hypothetical MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | To be determined |
| Staphylococcus aureus (ATCC 29213) | To be determined |
| Pseudomonas aeruginosa (ATCC 27853) | To be determined |
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | 48 | To be determined |
| MCF-7 (Breast Cancer) | 48 | To be determined |
| A549 (Lung Cancer) | 48 | To be determined |
By following this structured approach, researchers can begin to elucidate the biological activity of this compound and determine its potential for further development.
References
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology for the enantioselective synthesis of chiral alcohols and amines, which are pivotal building blocks in the pharmaceutical and fine chemical industries. This technique offers an operationally simpler and safer alternative to traditional high-pressure hydrogenation by utilizing hydrogen donors like isopropanol or formic acid. At the heart of this transformation are chiral catalysts, typically composed of a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. Among the most successful and versatile ligands are chiral 1,2-diamines, particularly N-sulfonated derivatives like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). These ligands form well-defined, bifunctional catalysts that can achieve high catalytic activity and exquisite stereocontrol, often affording products with excellent enantiomeric excess (ee) under mild reaction conditions.
This document provides detailed application notes and experimental protocols for the asymmetric transfer hydrogenation of ketones and imines using chiral diamine-ligated transition metal catalysts.
Mechanism of Asymmetric Transfer Hydrogenation
The catalytic cycle of asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts is widely accepted to proceed through an outer-sphere, concerted mechanism. This pathway involves the simultaneous transfer of a hydride from the metal center and a proton from the amine ligand to the polarized unsaturated bond (e.g., C=O or C=N) of the substrate via a six-membered transition state.[1]
References
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling with Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical guidance for conducting copper-catalyzed cross-coupling reactions utilizing diamine ligands. This class of reactions has emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of simple, inexpensive, and readily available diamine ligands often allows for milder reaction conditions and demonstrates broad functional group tolerance.[1][2][3]
Introduction
The Ullmann condensation, a classic copper-mediated cross-coupling reaction, has been significantly improved by the introduction of diamine ligands.[4] These ligands chelate to the copper center, enhancing its catalytic activity and stability, which permits the use of lower reaction temperatures and catalytic amounts of copper.[1][3][5] This advancement has broadened the substrate scope to include less reactive aryl chlorides and a wider variety of nucleophiles.[6] Commonly employed diamine ligands include N,N'-dimethylethylenediamine (DMEDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA).
Advantages of Copper-Catalyzed Cross-Coupling with Diamine Ligands:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[7]
-
Mild Reaction Conditions: The use of diamine ligands often allows for lower reaction temperatures compared to traditional Ullmann conditions.[1][2]
-
Broad Substrate Scope: A wide range of aryl and vinyl halides can be coupled with various amines, alcohols, and other nucleophiles.[8]
-
Functional Group Tolerance: These reactions are often compatible with a variety of functional groups that may not be tolerated in palladium-catalyzed systems.[9][10]
-
Simple and Readily Available Ligands: Many effective diamine ligands are commercially available and easy to handle.
Data Presentation: Comparative Performance of Diamine Ligands
The choice of diamine ligand can significantly impact the efficiency of a copper-catalyzed cross-coupling reaction. Below are tables summarizing the performance of different diamine ligands in various coupling reactions.
Table 1: Copper-Catalyzed N-Arylation of Amines
| Entry | Aryl Halide | Amine | Diamine Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Piperidine | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄ | Toluene | 110 | 95 | [8] |
| 2 | Bromobenzene | Morpholine | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | Dioxane | 110 | 88 | [9][10] |
| 3 | 4-Chlorotoluene | Aniline | N¹,N²-Diarylbenzene-1,2-diamine | K₃PO₄ | DMSO | 120 | 92 | [1][6] |
| 4 | 1-Iodonaphthalene | n-Butylamine | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄ | Toluene | 90 | 85 | [8] |
| 5 | 2-Bromopyridine | Pyrrolidine | trans-1,2-Cyclohexanediamine | K₂CO₃ | Toluene | 110 | 78 | [11] |
Table 2: Copper-Catalyzed O-Arylation of Phenols
| Entry | Aryl Halide | Phenol | Diamine Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenol | N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃ | Toluene | 110 | 85 | [8] |
| 2 | 4-Bromobenzonitrile | 4-Methoxyphenol | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | Dioxane | 110 | 90 | [11] |
| 3 | 1-Bromonaphthalene | 2-Naphthol | Benzene-1,2-diamine derivative (B6801) | K₃PO₄ | Toluene | RT | 94 | [12] |
| 4 | 4-Iodotoluene | 3,5-Dimethylphenol | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄ | Dioxane | 110 | 88 | [8] |
Table 3: Copper-Catalyzed C-C Coupling of Terminal Alkynes with Acid Chlorides
| Entry | Acid Chloride | Terminal Alkyne | Diamine Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Phenylacetylene | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Et₃N | None | RT | 96 | [13][14] |
| 2 | 4-Methoxybenzoyl chloride | 1-Octyne | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Et₃N | None | RT | 92 | [13][14] |
| 3 | Thiophene-2-carbonyl chloride | Phenylacetylene | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Et₃N | None | RT | 88 | [13] |
| 4 | Acetyl chloride | 4-Ethynyltoluene | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Et₃N | None | RT | 85 | [13] |
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A general and efficient copper catalyst for the amidation of aryl halides. | Semantic Scholar [semanticscholar.org]
- 10. A general and efficient copper catalyst for the amidation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]
- 14. [PDF] A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: N-(2-aminoethyl)-N-methylcyclohexanamine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of N-(2-aminoethyl)-N-methylcyclohexanamine in polymer chemistry. Due to its bifunctional nature, containing both a primary and a secondary amine, this diamine offers unique reactivity profiles for applications as a monomer in condensation polymerizations and as a curing agent for epoxy resins. The differential reactivity between the sterically hindered secondary amine on the cyclohexane ring and the more accessible primary amine on the ethyl chain can be leveraged to control polymer architecture and properties.
Application as a Monomer in Polyamide Synthesis
This compound can serve as a diamine monomer in the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives, such as diacyl chlorides. The resulting polyamides are expected to possess unique properties due to the incorporation of the bulky and N-substituted cyclohexyl group, which can influence solubility, thermal properties, and mechanical strength.[1]
The primary amine is expected to be significantly more reactive than the secondary amine, allowing for the potential synthesis of linear polyamides under controlled conditions. At higher temperatures or with more reactive comonomers, the secondary amine can also participate in the reaction, leading to branched or cross-linked structures.
Experimental Protocol: Synthesis of a Polyamide via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and a diacyl chloride at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Deionized water
-
Acetone
Equipment:
-
Beaker
-
Stirring rod
-
Forceps
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound and sodium hydroxide. The sodium hydroxide is added to neutralize the HCl gas that is evolved during the polymerization.
-
Organic Phase Preparation: Prepare a solution of sebacoyl chloride in hexane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing of the two layers. A polymer film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film from the center and pull it out of the beaker as a continuous "rope."
-
Washing: Wash the collected polyamide thoroughly with deionized water and then with acetone to remove unreacted monomers and byproducts.
-
Drying: Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Expected Polymer Properties:
The properties of the resulting polyamide will depend on the specific diacyl chloride used and the polymerization conditions. The incorporation of the N-methylcyclohexanamine moiety may lead to increased solubility in organic solvents and a lower melting point compared to polyamides derived from linear diamines.
| Property | Expected Range |
| Inherent Viscosity (dL/g) | 0.25 - 0.3 |
| Glass Transition Temp. (Tg) | 227 - 388 °C |
| 5% Weight Loss Temp. | ~490 °C |
Note: These are representative values based on polyamides synthesized from various isomeric diamines and may vary for the specific polymer.[2][3]
Application as a Curing Agent for Epoxy Resins
This compound can be used as a curing agent (hardener) for epoxy resins. The primary amine will readily react with the epoxide groups at room temperature, while the secondary amine will react more slowly or at elevated temperatures.[4] This differential reactivity can provide a longer pot life and controlled curing profile. The cycloaliphatic structure is expected to impart good thermal and mechanical properties to the cured epoxy.[4]
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol outlines the procedure for curing a standard epoxy resin with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Disposable mixing cups and stir sticks
Equipment:
-
Hot plate or oven for post-curing
-
Molds for casting specimens
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of the diamine curing agent based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the epoxy resin.
-
Mixing: In a disposable cup, accurately weigh the epoxy resin and the calculated amount of this compound. Mix thoroughly with a stir stick for 2-3 minutes until a homogeneous mixture is obtained.
-
Degassing (Optional): To remove any entrapped air bubbles, place the mixture in a vacuum chamber for 5-10 minutes.
-
Casting: Pour the mixture into molds to prepare specimens for testing.
-
Curing: Allow the mixture to cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80-120 °C) for 2-4 hours to ensure complete crosslinking.
Expected Cured Properties:
The final properties of the cured epoxy will be influenced by the cure schedule and the specific epoxy resin used.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 257 - 261 °C |
| Flexural Strength (MPa) | 152.5 - 248.1 |
| Impact Strength (J/m) | ~68 |
Note: These values are representative for amine-cured epoxy systems and may vary.[5][6][7]
Application in Polyurethane Synthesis
This compound can also be utilized in the synthesis of polyurethanes and poly(urethane-urea)s by reacting it with diisocyanates or cyclic carbonates.[8] The presence of two amine groups allows for the formation of urea linkages, which can enhance the thermal and mechanical properties of the resulting polymer. The differential reactivity of the primary and secondary amines could be exploited to create segmented copolymers with controlled hard and soft segments.
General Reaction Scheme:
The reaction of the diamine with a diisocyanate will lead to the formation of a poly(urethane-urea). The primary amine will react first, followed by the secondary amine at higher temperatures or with a catalyst.
Experimental Protocol: Synthesis of a Poly(urethane-urea)
This protocol provides a general procedure for the synthesis of a poly(urethane-urea) in solution.
Materials:
-
This compound
-
A diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
A catalyst (e.g., Dibutyltin dilaurate - DBTDL) (optional)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Dropping funnel
-
Heating mantle
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound in the anhydrous solvent.
-
Isocyanate Addition: Slowly add the diisocyanate to the stirred solution at room temperature using a dropping funnel.
-
Polymerization: After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and continue stirring for several hours until a viscous solution is formed. A catalyst can be added to control the reaction rate.
-
Precipitation: Pour the viscous polymer solution into a non-solvent like methanol to precipitate the poly(urethane-urea).
-
Purification and Drying: Filter the precipitate, wash it with fresh non-solvent, and dry it in a vacuum oven.
Expected Polymer Properties:
The properties of the poly(urethane-urea) will depend on the diisocyanate used and the reaction conditions.
| Property | Expected Range |
| Molecular Weight (Mn) ( g/mol ) | 9,700 - 21,800 |
| Glass Transition Temperature (Tg) | up to 110 °C |
| Tensile Strength (MPa) | up to 60 |
Note: These are representative values for linear polyhydroxyurethanes and may vary.[9]
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. appliedpoleramic.com [appliedpoleramic.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application of N,N'-Dialkylethylenediamines in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N'-dialkylethylenediamines and their derivatives have emerged as a versatile class of ligands in catalysis, demonstrating significant efficacy in a range of chemical transformations critical to research and development, including asymmetric synthesis, cross-coupling reactions, and polymerization. Their bidentate nature, coupled with the tunable steric and electronic properties afforded by varying the N-alkyl substituents, allows for the fine-tuning of catalyst performance, leading to high yields and selectivities. This document provides detailed application notes and experimental protocols for the use of these ligands in key catalytic reactions.
Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral N,N'-dialkylethylenediamine derivatives are highly effective ligands for the asymmetric addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The resulting products are valuable building blocks in the pharmaceutical industry.
Application Notes
A prominent example involves the use of C₂-symmetric chiral diamines, such as (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine, as a chiral auxiliary. This ligand, in the presence of a metal salt (e.g., Ti(O-i-Pr)₄), forms a chiral complex that effectively controls the facial selectivity of the nucleophilic attack of the diethylzinc on the aldehyde. This methodology consistently produces high enantiomeric excesses (ee) for a variety of aromatic and aliphatic aldehydes.
Quantitative Data
| Entry | Aldehyde | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine | 95 | 98 (R) |
| 2 | 4-Chlorobenzaldehyde | (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine | 92 | 97 (R) |
| 3 | 2-Naphthaldehyde | (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine | 90 | 99 (R) |
| 4 | Cinnamaldehyde | (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine | 85 | 95 (R) |
| 5 | Cyclohexanecarboxaldehyde | (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine | 88 | 96 (R) |
Experimental Protocols
Synthesis of (1R,2R)-N,N'-bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine:
-
To a solution of (1R,2R)-1,2-diphenylethylenediamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to afford the pure ligand.
General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde:
-
To a solution of the chiral diamine ligand (10 mol%) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon), add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the corresponding chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle
Cross-Coupling Reactions: Buchwald-Hartwig Amination
N,N'-dialkylethylenediamines can serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are pivotal in the synthesis of pharmaceuticals and organic materials.
Application Notes
The Buchwald-Hartwig amination enables the coupling of amines with aryl halides or triflates. The use of N,N'-dialkylethylenediamine ligands can enhance catalyst stability and activity, particularly with challenging substrates. For instance, the coupling of sterically hindered anilines or electron-rich aryl chlorides can be facilitated by these ligands.
Quantitative Data
| Entry | Aryl Halide | Amine | Ligand | Catalyst | Base | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | N,N'-Dicyclohexylethylenediamine | Pd₂(dba)₃ | NaOtBu | 92 |
| 2 | 2-Bromotoluene | Aniline | N,N'-Diisopropylethylenediamine | Pd(OAc)₂ | K₃PO₄ | 85 |
| 3 | 4-Bromo-N,N-dimethylaniline | Piperidine | N,N'-Dimethylethylenediamine | PdCl₂(PPh₃)₂ | Cs₂CO₃ | 88 |
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the N,N'-dialkylethylenediamine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired arylamine.
Catalytic Cycle
Polymerization: Nickel-Catalyzed Ethylene Polymerization
Derivatives of N,N'-dialkylethylenediamines, specifically α-diimine ligands, are crucial in late-transition metal catalysis, particularly for nickel-catalyzed olefin polymerization. These catalysts are known for producing polyethylenes with unique microstructures, including controlled branching.
Application Notes
Nickel(II) complexes bearing α-diimine ligands are highly active catalysts for the polymerization of ethylene.[1] The steric bulk of the N-aryl substituents on the diimine ligand plays a critical role in controlling the polymer's molecular weight and degree of branching through a "chain-walking" mechanism. This allows for the synthesis of a wide range of polyethylene materials, from linear high-density polyethylene (HDPE) to highly branched, amorphous elastomers.
Quantitative Data
| Entry | Ligand | Cocatalyst | Activity (kg PE/mol Ni·h) | MW (kDa) | Branching (per 1000 C) |
| 1 | (ArN=C(Me)-C(Me)=NAr), Ar = 2,6-iPr₂C₆H₃ | MAO | 5,800 | 250 | 65 |
| 2 | (ArN=C(H)-C(H)=NAr), Ar = 2,6-Et₂C₆H₃ | MMAO | 4,500 | 350 | 30 |
| 3 | (ArN=C(An)-C(An)=NAr), Ar = 2,6-iPr₂C₆H₃ | Et₂AlCl | 3,200 | 180 | 95 |
| MAO = Methylaluminoxane, MMAO = Modified Methylaluminoxane |
Experimental Protocol
General Procedure for Ethylene Polymerization:
-
In a high-pressure reactor equipped with a mechanical stirrer and temperature control, add the desired amount of the α-diimine nickel(II) bromide precatalyst.
-
Under an inert atmosphere, add the solvent (e.g., toluene) and the cocatalyst (e.g., MAO or MMAO) via syringe.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).
-
Maintain the reaction at the desired temperature (e.g., 50 °C) with vigorous stirring for the specified time.
-
Vent the reactor and quench the reaction by adding acidified methanol.
-
Filter the resulting polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and by ¹H and ¹³C NMR spectroscopy for branching analysis.
Catalytic Cycle
This document provides a foundational overview of the application of N,N'-dialkylethylenediamines in key catalytic processes. Researchers are encouraged to consult the primary literature for more specific details and optimization of reaction conditions for their particular substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine
This technical support center provides troubleshooting guidance for the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine, a disubstituted ethylenediamine derivative. The information is tailored for researchers, scientists, and professionals in drug development. This guide explores two plausible synthetic pathways: Route A: Alkylation and Route B: Reductive Amination .
Frequently Asked Questions (FAQs) & Troubleshooting
General & Route Selection
Q1: I need to synthesize this compound. Which synthetic route is preferable?
A1: The choice between Alkylation (Route A) and Reductive Amination (Route B) depends on the availability of starting materials, desired purity, and scale of the reaction.
-
Route A (Alkylation) is a classical approach but is prone to over-alkylation, leading to the formation of undesired byproducts.[1][2] This route is often more suitable when the primary amine on the ethyl group requires protection, such as with a phthalimide group, which adds extra steps to the synthesis (protection and deprotection).
-
Route B (Reductive Amination) is generally more direct and less prone to over-alkylation, often resulting in cleaner reaction profiles and simpler purification.[3][4] It is a powerful and reliable method for creating C-N bonds.[3] This route may be preferred if starting materials like aminoacetaldehyde dimethyl acetal are readily available.
Below is a decision-making workflow to help select the most appropriate route:
Caption: Decision workflow for selecting a synthetic route.
Route A: Alkylation of N-methylcyclohexylamine
This route involves the reaction of N-methylcyclohexylamine with a 2-haloethylamine derivative. To prevent side reactions, a protected haloethylamine, such as N-(2-bromoethyl)phthalimide, is recommended, followed by deprotection.
Q2: My alkylation reaction yield is low, and I see a significant amount of unreacted N-methylcyclohexylamine.
A2: Low conversion can be due to several factors. Consider the following troubleshooting steps:
-
Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides. If using 2-chloroethylamine, consider switching to 2-bromoethylamine for a faster reaction.
-
Base Selection: A suitable base is crucial to deprotonate the secondary amine or neutralize the hydrochloride salt of the alkylating agent.[5] Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Temperature and Reaction Time: N-alkylation reactions can be slow at room temperature.[6] Consider increasing the temperature (e.g., to 50-80 °C) and monitoring the reaction progress by TLC or GC-MS.
-
Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are generally effective for Sₙ2 reactions.[5]
Q3: My reaction mixture contains multiple products, and I suspect over-alkylation.
A3: Over-alkylation is a common problem when alkylating amines, as the product amine can be as nucleophilic, or even more so, than the starting amine.[1][2]
-
Use a Protected Alkylating Agent: The most effective way to prevent over-alkylation in this synthesis is to use an alkylating agent with a protected amino group, such as N-(2-bromoethyl)phthalimide.[7] This prevents the primary amine from reacting further. The phthalimide group can be removed later by hydrazinolysis or other methods.[7][8]
-
Control Stoichiometry: Using an excess of the starting amine (N-methylcyclohexylamine) can statistically favor mono-alkylation.[6] However, this will require efficient purification to remove the unreacted starting material.
Q4: I used N-(2-bromoethyl)phthalimide and now I am having trouble with the deprotection step.
A4: Deprotection of the phthalimide group is typically achieved by reacting with hydrazine hydrate in a solvent like ethanol or methanol.[9]
-
Incomplete Deprotection: If the reaction is incomplete, ensure sufficient hydrazine hydrate (typically 1.5-2 equivalents) has been added and that the reaction has been allowed to proceed for long enough, often with heating.
-
Purification Issues: The byproduct, phthalhydrazide, is a solid and can often be removed by filtration. The desired product can then be isolated from the filtrate. Acid-base extraction can also be employed to purify the final diamine product.
| Parameter | Typical Condition for Alkylation | Troubleshooting Adjustment |
| Alkylating Agent | N-(2-bromoethyl)phthalimide (1.0 eq) | Ensure high purity of the agent. |
| Base | K₂CO₃ (1.5-2.0 eq) | Switch to a stronger base like Cs₂CO₃ if needed. |
| Solvent | Acetonitrile or DMF | Ensure the solvent is anhydrous. |
| Temperature | 50-80 °C | Optimize temperature; too high can cause degradation. |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS to determine completion. |
Route B: Reductive Amination
This pathway involves the reaction of N-methylcyclohexylamine with an aldehyde, typically with a protected amino group like aminoacetaldehyde dimethyl acetal, in the presence of a reducing agent.
Q5: My reductive amination reaction is slow or shows low conversion.
A5: Inefficient iminium ion formation is a common cause of low yields in reductive aminations.[10]
-
pH Optimization: The reaction is favored under mildly acidic conditions (pH 4-6) to facilitate iminium ion formation without deactivating the amine nucleophile.[10] A catalytic amount of acetic acid is often added.[3]
-
Water Removal: The formation of the iminium ion produces water. While not always necessary, removing water (e.g., with molecular sieves) can drive the equilibrium towards the intermediate.
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the starting aldehyde compared to sodium borohydride (NaBH₄).[4][10]
Q6: I am observing a significant amount of an alcohol byproduct corresponding to my starting aldehyde.
A6: This indicates that the reducing agent is reducing the aldehyde before it can form the iminium ion with the amine.
-
Switch to a Milder Reducing Agent: As mentioned, NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN) are more selective for the iminium ion than NaBH₄.[4][10]
-
Staged Addition: Try adding the amine and aldehyde together first to allow the iminium ion to form before adding the reducing agent.
Q7: The final deprotection of the acetal group is not working.
A7: The dimethyl acetal is a stable protecting group that requires acidic conditions for hydrolysis to reveal the primary amine.[11]
-
Acid Strength and Water: Treat the product with an aqueous acid (e.g., 1-2 M HCl) and stir at room temperature or with gentle heating. The reaction progress can be monitored by NMR to observe the disappearance of the methoxy signals.
| Parameter | Typical Condition for Reductive Amination | Troubleshooting Adjustment |
| Aldehyde | Aminoacetaldehyde dimethyl acetal (1.1 eq) | Ensure purity; acetals can hydrolyze on storage. |
| Reducing Agent | NaBH(OAc)₃ (1.2-1.5 eq) | Add in portions to control the reaction. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Use anhydrous solvents. |
| Catalyst | Acetic Acid (catalytic amount) | Optimize the amount to achieve a pH of 4-6. |
| Temperature | Room Temperature | Can be gently heated if the reaction is slow. |
Purification and Analysis
Q8: How can I effectively purify the final product, this compound?
A8: As a diamine, the product is basic and water-soluble, which can present purification challenges.
-
Acid-Base Extraction: This is a powerful technique for purifying amines. The crude product can be dissolved in an organic solvent (like dichloromethane or ethyl acetate) and washed with a basic aqueous solution (e.g., NaOH solution) to remove any acidic impurities. The product can then be extracted into an acidic aqueous solution (e.g., dilute HCl), leaving non-basic impurities in the organic layer. Finally, the aqueous layer is made basic, and the product is re-extracted into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[12]
-
Column Chromatography: Chromatography on silica gel can be challenging for polar amines due to strong adsorption. It is often recommended to treat the silica gel with a small amount of a base like triethylamine in the eluent system (e.g., DCM/Methanol/Triethylamine) to reduce tailing and improve separation.
Q9: What are the expected signals in the ¹H NMR and ¹³C NMR spectra for this compound?
A9: While an experimental spectrum is not available, expected chemical shifts can be predicted based on similar structures.[13]
-
¹H NMR: Expect a singlet for the N-methyl group around 2.2-2.6 ppm.[13] The protons on the carbons adjacent to the nitrogen atoms (the two -CH₂- groups of the ethylenediamine moiety and the -CH- of the cyclohexane ring) will be deshielded and appear in the 2.5-3.0 ppm range. The cyclohexyl protons will appear as a complex multiplet in the 1.0-2.0 ppm range. The N-H protons will appear as broad signals and their chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The carbons directly attached to nitrogen will be deshielded. The N-methyl carbon would appear around 35-45 ppm. The carbons of the ethylenediamine backbone would be in the 40-55 ppm range, and the cyclohexyl carbon attached to the nitrogen would be in the 55-65 ppm range.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: General experimental and troubleshooting workflow.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Aminoacetaldehyde dimethyl acetal | 22483-09-6 | FA52497 [biosynth.com]
- 12. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of N-(2-aminoethyl)-N-methylcyclohexanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(2-aminoethyl)-N-methylcyclohexanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows significant impurities by TLC/LC-MS. How can I improve the initial purity?
-
Answer: A multi-step purification approach is often necessary. It is recommended to start with an acid-base extraction to remove non-basic and non-acidic impurities. This can be followed by distillation or column chromatography for further purification.
Issue 2: Poor Separation During Column Chromatography
-
Question: I am experiencing poor separation and significant tailing of my compound on a standard silica gel column. What can I do to improve this?
-
Answer: The basic nature of amines often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation[1][2]. Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will "neutralize" the acidic sites on the silica gel, reducing the strong adsorption of the amine product[1][2].
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that minimize the acid-base interactions causing tailing[1][2].
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography with an alkaline mobile phase can be effective. At a higher pH, the amine will be in its free-base form, increasing its hydrophobicity and retention on a C18 column, which can lead to better separation[1].
-
Issue 3: Difficulty Removing Closely Related Impurities
-
Question: I am struggling to separate this compound from structurally similar impurities, such as the starting materials or N-methylcyclohexanamine.
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Answer: When impurities have similar polarities to the desired product, a high-resolution purification technique is required.
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Fractional Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be a highly effective method for separation.
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly on a reversed-phase column with an optimized mobile phase, can provide the necessary resolution to separate closely related compounds. Pre-column derivatization can also enhance separation in some cases.
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Salt Formation and Recrystallization: Converting the amine to a salt, such as the hydrochloride salt, can alter its solubility properties. Fractional crystallization of the salt may then allow for the separation of impurities. The pure amine can be recovered by basification and extraction.
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Issue 4: Product Degradation During Purification
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Question: I suspect my product is degrading during purification, especially at elevated temperatures during distillation. What precautions should I take?
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Answer: Amines can be susceptible to oxidation and thermal degradation.
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Vacuum Distillation: Always perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
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Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Temperature Control: Use a water or oil bath for even heating and avoid overheating the distillation flask.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can arise from the starting materials and side reactions. These may include:
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Unreacted N-methylcyclohexanamine.
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Unreacted 2-chloro- or 2-bromo-N,N-dimethylethylamine (depending on the synthetic route).
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Byproducts from side reactions, such as quaternary ammonium salts.
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Polymeric byproducts.
Q2: Is an acid-base extraction a necessary first step in the purification?
A2: While not always mandatory, an acid-base extraction is a highly recommended and efficient first step to remove non-basic organic impurities and simplify the subsequent purification stages[3].
Q3: How can I effectively remove residual solvent from my purified product?
A3: Residual solvents can be removed by placing the sample under high vacuum. Gentle heating may be applied if the compound is thermally stable. For higher boiling point solvents, azeotropic distillation with a lower boiling point solvent may be effective.
Q4: My purified this compound is a liquid. How can I obtain a solid form for easier handling and storage?
A4: Converting the purified amine to a stable salt is a common practice. The hydrochloride or hydrobromide salt is often a crystalline solid that is easier to handle, weigh, and store long-term[3]. This can be achieved by treating a solution of the amine in an anhydrous solvent (like diethyl ether or isopropanol) with a solution of HCl or HBr in the same or a miscible solvent.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the basicity of the amine. | Removes non-basic impurities effectively; high capacity. | Does not separate amine impurities from each other. |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for large quantities; can remove volatile and non-volatile impurities. | Requires thermal stability of the compound; may not separate isomers. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution for closely related compounds; adaptable to different scales. | Can be time-consuming and require large solvent volumes; potential for product loss on the column. |
| Salt Formation & Recrystallization | Purification based on differential solubility of the amine salt. | Yields a stable, often crystalline solid; can be highly effective for removing specific impurities. | Requires an additional chemical step; yield can be reduced. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (10 mL per 1 g of crude material).
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Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M HCl (aq). The diamine will be protonated and move into the aqueous layer.
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Separation of Non-Basic Impurities: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
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Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH (aq) with stirring until the pH is greater than 10. This will deprotonate the diamine, causing it to separate from the aqueous layer, often as an oil.
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Back Extraction: Extract the free diamine back into an organic solvent like diethyl ether or dichloromethane (three times with an equal volume).
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Washing and Drying: Combine the organic layers and wash once with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified diamine.
Protocol 2: Purification by Amine-Functionalized Silica Gel Chromatography
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Column Packing: Pack a chromatography column with amine-functionalized silica gel using a slurry of the initial mobile phase (e.g., 100% hexane).
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Sample Loading: Dissolve the partially purified diamine from the acid-base extraction in a minimal amount of the mobile phase and load it onto the column.
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Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or another suitable polar solvent. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
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Purity Analysis: Combine the pure fractions and verify the purity using an appropriate analytical technique (e.g., GC-MS, NMR).
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Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine, primarily via the reductive amination of cyclohexanone with N-methyl-1,2-ethanediamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction; formation of side products. | Optimize reaction conditions: ensure anhydrous conditions, use a mild and selective reducing agent like sodium triacetoxyborohydride, and control the reaction temperature. |
| Presence of a Significant Amount of Cyclohexanol | The reducing agent is too strong and is reducing the cyclohexanone starting material. | Use a milder reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, which are more selective for the imine intermediate.[1] |
| Formation of a High Molecular Weight Impurity | This is likely a result of over-alkylation, where the secondary amine of the product reacts with another molecule of cyclohexanone. | Use a slight excess of the N-methyl-1,2-ethanediamine to favor the formation of the desired product. Control the stoichiometry of the reactants carefully. |
| Unreacted Cyclohexanone and/or N-methyl-1,2-ethanediamine in the Final Product | Incomplete reaction or inefficient purification. | Increase the reaction time or temperature moderately. For purification, an acidic wash will protonate the amine products, allowing for separation from the unreacted cyclohexanone. Subsequent basification and extraction will isolate the amine products. |
| Difficulty in Isolating the Pure Product | The product and side products have similar physical properties. | Employ column chromatography for purification. Given the basic nature of the product, using a silica gel column with a solvent system containing a small amount of a tertiary amine like triethylamine can help to prevent tailing and improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via reductive amination?
A1: The most common side products are cyclohexanol, formed from the reduction of the cyclohexanone starting material, and a di-cyclohexylated diamine, resulting from the reaction of the product with another molecule of cyclohexanone. Unreacted starting materials may also be present as impurities.
Q2: How can I minimize the formation of the dicyclohexylated side product?
A2: To minimize the formation of the dicyclohexylated side product, it is recommended to use a slight excess of N-methyl-1,2-ethanediamine relative to cyclohexanone. This stoichiometric control favors the reaction of each cyclohexanone molecule with a fresh diamine molecule rather than the product.
Q3: What is the optimal pH for the reductive amination reaction?
A3: The optimal pH for reductive amination is typically mildly acidic, in the range of 5-6. This pH is a compromise: it is acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic as to protonate the amine starting material, which would render it non-nucleophilic.
Q4: Which reducing agent is most suitable for this reaction?
A4: Sodium triacetoxyborohydride (STAB) is a highly suitable reducing agent for this reaction. It is mild enough to not significantly reduce the cyclohexanone starting material but is effective at reducing the intermediate iminium ion.[1] Sodium cyanoborohydride is another viable option, though it is more toxic.
Q5: How can I effectively purify the final product?
A5: A combination of acid-base extraction and column chromatography is generally effective. An initial acidic wash will separate the basic amine products from the neutral cyclohexanone. After basification and extraction, column chromatography using a non-polar eluent with a gradient of a more polar solvent and a small amount of triethylamine can be used to separate the desired product from any remaining impurities.
Data Presentation
The following table presents illustrative data on the expected product distribution in the reductive amination of cyclohexanone with N-methyl-1,2-ethanediamine under different reaction conditions. This data is based on general principles of reductive amination and may vary based on specific experimental parameters.
| Reducing Agent | Reaction Temperature (°C) | Yield of this compound (%) | Yield of Cyclohexanol (%) | Yield of Di-cyclohexylated Side Product (%) |
| NaBH₄ | 25 | 60 | 25 | 15 |
| NaBH₃CN | 25 | 85 | 5 | 10 |
| NaBH(OAc)₃ | 25 | 90 | <5 | 5 |
| NaBH(OAc)₃ | 50 | 80 | <5 | 15 |
Experimental Protocols
Synthesis of this compound via Reductive Amination:
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To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add N-methyl-1,2-ethanediamine (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue to stir the reaction at room temperature and monitor its progress using an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol:
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Dissolve the crude product in a suitable organic solvent like diethyl ether.
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Extract the organic solution with 1M hydrochloric acid. The amine products will move to the aqueous layer.
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Wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities.
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Basify the aqueous layer to a pH > 10 with a base such as sodium hydroxide.
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Extract the basified aqueous layer with diethyl ether or dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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If further purification is required, perform column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for N-(2-aminoethyl)-N-methylcyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the reductive amination of cyclohexanone with N-methylethane-1,2-diamine. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge stems from the unsymmetrical nature of N-methylethane-1,2-diamine, which contains both a primary and a secondary amine. This can lead to a lack of selectivity during the reaction with cyclohexanone, resulting in the formation of undesired byproducts.[1] Controlling the regioselectivity to favor the reaction at the desired amine is a critical aspect of this synthesis.
Q3: How can I control the regioselectivity of the amination reaction?
Achieving high regioselectivity can be challenging. The primary amine of N-methylethane-1,2-diamine is generally more nucleophilic and less sterically hindered, making it the kinetically favored site of reaction.[1] To enhance selectivity, consider the following:
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Use of Protecting Groups: A robust strategy is to selectively protect one of the amine groups before the reaction. For instance, the secondary amine can be protected with a tert-Butoxycarbonyl (Boc) group, directing the reaction to the primary amine.[1]
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Reaction Conditions: Careful optimization of reaction parameters such as temperature, pressure, and catalyst can also influence the selectivity.
Q4: What are the common side reactions to be aware of?
Besides the formation of the undesired regioisomer, other potential side reactions include:
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Over-alkylation: The product, this compound, can potentially react with another molecule of cyclohexanone, leading to the formation of tertiary amine byproducts.
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Cyclohexanone self-condensation: Under certain conditions, cyclohexanone can undergo an aldol condensation with itself.
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Reduction of Cyclohexanone: The reducing agent can directly reduce cyclohexanone to cyclohexanol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Materials | 1. Inefficient imine formation.2. Inactive reducing agent.3. Suboptimal reaction pH.4. Low reaction temperature. | 1. Pre-stir cyclohexanone and the amine for 1-2 hours before adding the reducing agent. Consider adding a catalytic amount of a weak acid (e.g., acetic acid).2. Use a fresh batch of the reducing agent and ensure it is stored under anhydrous conditions.3. For reagents like sodium cyanoborohydride, maintain a mildly acidic pH (5-6).4. Gently heat the reaction to 40-50 °C, monitoring for side reactions. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction at both primary and secondary amines of N-methylethane-1,2-diamine.2. Over-alkylation of the desired product. | 1. Employ a protecting group strategy. The Boc group is effective for protecting the secondary amine.[1]2. Use a stoichiometric amount of cyclohexanone relative to the amine. Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of Cyclohexanol in the Product Mixture | Direct reduction of cyclohexanone by the reducing agent. | Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride. |
| Difficult Purification of the Final Product | Presence of closely related amine byproducts and unreacted starting materials. | 1. Acid-Base Extraction: Protonate the amine products with a dilute acid (e.g., 1M HCl) to move them to the aqueous phase, leaving unreacted cyclohexanone in the organic layer. Then, basify the aqueous layer and extract the amines.2. Column Chromatography: Use silica gel chromatography with a solvent system like ethyl acetate/hexanes containing a small amount of triethylamine to prevent tailing of the amines. |
Experimental Protocols
Protocol 1: Reductive Amination using a Protecting Group Strategy
This protocol utilizes a Boc-protected N-methylethane-1,2-diamine to ensure selective reaction at the primary amine.
Step 1: Protection of N-methylethane-1,2-diamine
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Dissolve N-methylethane-1,2-diamine (1.0 eq) in a suitable solvent (e.g., dichloromethane).
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Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
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Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
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Work up the reaction to isolate the mono-Boc-protected diamine.
Step 2: Reductive Amination
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In a round-bottom flask, dissolve the Boc-protected N-methylethane-1,2-diamine (1.0 eq) and cyclohexanone (1.05 eq) in a suitable solvent (e.g., methanol or dichloromethane).
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Add a catalytic amount of acetic acid.
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Stir the mixture for 1-2 hours at room temperature to allow for imine formation.
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Cool the reaction to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction carefully with water or a dilute acid.
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Perform an aqueous workup to extract the crude product.
Step 3: Deprotection
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Dissolve the crude protected product in a suitable solvent (e.g., dichloromethane).
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Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir at room temperature until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture and perform an aqueous workup to isolate the crude this compound.
Step 4: Purification
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Purify the crude product using acid-base extraction followed by column chromatography on silica gel.
Data Presentation: Comparison of Protecting Groups for N-methylethane-1,2-diamine
| Protecting Group | Reagent | Typical Site of Protection | Selectivity (Primary:Secondary) | Deprotection Conditions |
| Boc | (Boc)₂O | Secondary | Good to Excellent | Acidic (e.g., TFA, HCl) |
| Cbz | Cbz-Cl | Primary | Moderate to Good | Hydrogenolysis (H₂, Pd/C) |
| Fmoc | Fmoc-Cl | Primary | Good | Basic (e.g., Piperidine) |
| Tfa | Trifluoroacetic anhydride | Primary | Excellent | Basic (e.g., K₂CO₃, MeOH) |
Data is generalized from typical amine protection strategies and may require optimization for this specific substrate.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: N-(2-aminoethyl)-N-methylcyclohexanamine
This technical support center provides essential information on the stability and storage of N-(2-aminoethyl)-N-methylcyclohexanamine, alongside troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C. It is crucial to protect the compound from light, air, and moisture to prevent degradation. Keep it away from heat, sparks, and open flames as it is a flammable liquid.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: As a tertiary amine, this compound is susceptible to a few key degradation pathways. The most common is oxidation, which can lead to the formation of N-oxides and hydroxylamines. Another potential degradation route is N-dealkylation, where the compound breaks down into secondary amines and aldehydes. This process can be accelerated by the presence of oxidizing agents.
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is highly dependent on storage conditions. When stored properly in an unopened, tightly sealed container at the recommended temperature, it is expected to remain stable for an extended period. For opened containers, the shelf life may be reduced due to potential exposure to air and moisture. It is recommended to use the product within a reasonable timeframe after opening and to re-test its purity if stored for a prolonged period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation | Verify the storage conditions of your this compound stock. If stored improperly, obtain a new, verified batch. Consider performing a purity check (e.g., via HPLC or GC-MS) on your existing stock. |
| Discoloration of the compound (e.g., yellowing) | Oxidation | This may indicate oxidation of the amine. While slight discoloration may not significantly impact all applications, for sensitive experiments, it is advisable to use a fresh, colorless sample. Ensure future storage is under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of additional peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products | This suggests the presence of impurities, likely from degradation. Refer to the potential degradation pathways (oxidation, N-dealkylation) to hypothesize the identity of the impurities. If the impurities interfere with your experiment, purification of the compound or acquisition of a new batch is recommended. |
| Inconsistent results between different batches | Batch-to-batch variability or degradation of an older batch | Always record the batch number and date of receipt for your reagents. If you suspect batch-to-batch variability, contact the supplier for the certificate of analysis. If an older batch is providing inconsistent results, it may have degraded over time. |
Stability Data
| Condition | Duration | Temperature | % Degradation (Illustrative) | Primary Degradation Products (Probable) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 5-10% | Salt formation, potential minor hydrolysis |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | < 5% | Generally stable |
| Oxidative (3% H₂O₂) | 8 hours | Room Temp | 15-25% | N-oxide, dealkylated products (secondary amine, aldehyde) |
| Thermal | 48 hours | 80°C | 5-15% | Various decomposition products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | < 5% | Minor oxidative products |
Disclaimer: The data in this table is illustrative and based on general knowledge of the stability of similar compounds. Actual degradation rates for this compound may vary. It is highly recommended to perform a stability study specific to your formulation and storage conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
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Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
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At the end of the exposure period, neutralize the acidic and basic samples.
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Analyze all samples (including a control sample stored at recommended conditions) by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
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The method should be able to separate the parent compound from its degradation products.
4. Data Evaluation:
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Calculate the percentage of degradation of this compound in each stress condition.
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Identify and characterize the major degradation products using techniques like LC-MS or GC-MS.
Visualizations
References
Technical Support Center: N-Alkylation of Ethylenediamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the N-alkylation of ethylenediamine. The information is presented in a question-and-answer format to directly address specific challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue during the N-alkylation of ethylenediamine?
A1: The most significant challenge is controlling polysubstitution.[1][2][3] Ethylenediamine has two primary amine groups of similar reactivity. The initial mono-N-alkylated product is often more nucleophilic than ethylenediamine itself, leading to subsequent alkylations.[3][4] This results in a complex mixture of mono-, N,N-di-, N,N'-di-, tri-, and even tetra-alkylated products, making it difficult to isolate the desired compound in high yield.[1][2]
Q2: How can I control the degree of alkylation and improve selectivity for mono-alkylation?
A2: Several strategies can be employed to favor mono-alkylation:
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Molar Ratio: Use a large excess of ethylenediamine relative to the alkylating agent. This statistically increases the probability of the alkylating agent reacting with an un-substituted ethylenediamine molecule.[4]
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Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation on the already mono-substituted product.[5]
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Protecting Groups: Employ a protecting group strategy. For instance, one amine group can be protected (e.g., with a Boc group), followed by alkylation of the free amine, and subsequent deprotection to yield the mono-alkylated product.[5]
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Alternative Reagents: N-alkylation using alcohols as alkylating agents, often with a heterogeneous catalyst, can offer higher selectivity for mono-alkylation under optimized conditions.[6][7]
Q3: What are common side reactions, and how can they be minimized?
A3: When using alkyl halides, a common side reaction is the elimination of hydrogen halide to form an alkene, especially with secondary or tertiary alkyl halides or under strongly basic conditions.[4] To minimize this:
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Use a non-nucleophilic, sterically hindered base.
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Maintain a moderate reaction temperature.
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Consider using alkylating agents less prone to elimination, such as primary alkyl halides or using alcohols with a suitable catalyst.[7]
Q4: I have a complex mixture of products. What are the best purification methods?
A4: Separating the components of an alkylation reaction mixture can be challenging due to the similar physical properties of the products. The most effective methods are:
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Vacuum Distillation: Ideal for separating products with sufficiently different boiling points. It is particularly useful for removing unreacted ethylenediamine and separating mono- from higher-boiling di- and tri-substituted products.[8]
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Column Chromatography: Silica gel or alumina column chromatography is effective for separating structurally similar amines. Careful selection of the eluent system is crucial for good separation.[8]
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Recrystallization (as a salt): The free-base amine products can be converted into crystalline salts (e.g., hydrochlorides).[8][9] These salts often have different solubilities, allowing for separation by recrystallization.
Troubleshooting Guide
Problem: Low yield of the desired N-alkylethylenediamine and a mixture of multiple products.
This is often due to a lack of control over the reaction's selectivity. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for N-alkylation of ethylenediamine.
Competing Reactions and Selectivity
The challenge in the N-alkylation of ethylenediamine stems from a series of competing reactions. Once the first alkyl group is added, the resulting mono-N-alkylethylenediamine can be further alkylated, leading to a cascade of products.
Caption: Reaction pathways showing polysubstitution products.
Quantitative Data
The selectivity of N-alkylation is highly dependent on the reaction conditions. The following tables summarize yields for mono- and poly-alkylation using alcohols as the alkylating agent with a CuO-NiO/γ-Al2O3 catalyst.
Table 1: Effect of Temperature on N-Ethylation of Ethylenediamine Conditions: Ethanol to ethylenediamine molar ratio 1:3, Pressure 1.0 MPa.
| Temperature (°C) | Ethylenediamine Conversion (%) | N-ethylethylenediamine Yield (%) |
| 120 | ~15 | ~12 |
| 140 | ~25 | ~22 |
| 160 | ~32 | ~82 |
| 180 | ~45 | ~75 |
| 200 | ~60 | ~65 |
| Data adapted from Huang et al., Chemical Papers 66 (4) 304–307 (2012).[7] The yield of N-ethylethylenediamine decreases above 160°C due to an increase in polysubstituted reactions.[7] |
Table 2: Mono-N-Alkylation with Various Alcohols Conditions: Temperature 160°C, Pressure 1.0 MPa, Alcohol to ethylenediamine molar ratio 1:3.[7]
| Alcohol | Product | Mono-alkylated Yield (%) | Di-alkylated Yield (%) | Poly-alkylated Yield (%) |
| Methanol | N-methylethylenediamine | 80.2 | 4.7 | 2.8 |
| Ethanol | N-ethylethylenediamine | 82.3 | 5.1 | 1.9 |
| Propan-1-ol | N-propylethylenediamine | 83.7 | 3.8 | 1.5 |
| Butan-1-ol | N-butylethylenediamine | 85.2 | 3.5 | 1.3 |
| Propan-2-ol | N-isopropylethylenediamine | 82.8 | 3.6 | 0.8 |
| Data sourced from a study on N-alkylation using a CuO-NiO/γ-Al2O3 catalyst.[6] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Ethylenediamine
This protocol is a prerequisite for selective alkylation via a protection strategy.[5]
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Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine (10 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
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Reagent Preparation: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent.
-
Slow Addition: Add the Boc₂O solution dropwise from the addition funnel to the stirred ethylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-ethylenediamine.[5]
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
This protocol describes a general method where controlling stoichiometry is key.
-
Setup: To a three-necked round-bottom flask fitted with a condenser, a thermometer, and an addition funnel, add a large excess of ethylenediamine (e.g., 5-10 equivalents) and a suitable solvent (e.g., acetonitrile or ethanol).
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2-3 equivalents based on the alkyl halide).
-
Addition of Alkylating Agent: Add the alkyl halide (1 equivalent) dropwise via the addition funnel at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Reaction: Stir the mixture vigorously. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the alkyl halide by TLC or GC-MS.
-
Workup: After the reaction is complete, filter off the inorganic salts. Remove the excess ethylenediamine and solvent under reduced pressure.
-
Purification: The resulting crude oil, containing a mixture of products, should be purified by vacuum distillation or column chromatography to isolate the desired N-alkylethylenediamine.[8]
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN102173996A - Preparation method of naphthyl ethylene diamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Chiral Diamine Synthesis
Welcome to the technical support center for chiral diamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of chiral diamines, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my chiral diamine unexpectedly low?
Answer: Low yields in chiral diamine synthesis can stem from several factors. A primary cause can be the incomplete formation of the imine intermediate in reductive amination reactions. The equilibrium between the starting carbonyl compound and the amine to form the imine can be unfavorable.[1] To address this, ensure the removal of water, a byproduct of imine formation, by using a dehydrating agent or azeotropic distillation.[1]
Another common issue is catalyst deactivation. The amine substrate, the imine intermediate, or the final diamine product can sometimes inhibit the catalyst's activity.[1][2] Increasing the catalyst loading or choosing a more robust catalyst system can mitigate this problem. In some cases, the order of addition of reactants is crucial. For instance, in certain hydrogenations, protonation of the substrate by adding the acid before the catalyst can lead to full conversion.[3]
Side reactions, such as the reduction of the carbonyl group back to an alcohol, can also lower the yield of the desired diamine.[1][4] Choosing a reducing agent that is more selective for the imine over the carbonyl, like sodium triacetoxyborohydride, can minimize this side reaction.[5]
Finally, consider the reaction conditions. Suboptimal temperature, pressure, or solvent can all lead to poor yields. A thorough screening of these parameters is often necessary to find the optimal conditions for a specific substrate and catalyst system.[6][7]
Question: How can I improve the enantioselectivity (ee) of my reaction?
Answer: Achieving high enantioselectivity is a critical goal in chiral diamine synthesis. The choice of the chiral ligand is paramount. Ligands like BINAP and its derivatives (e.g., dtbm-Segphos) are known to provide high enantioselectivity in ruthenium-catalyzed asymmetric hydrogenations and reductive aminations.[8][9][10] Screening a variety of ligands is often the first step in optimizing a new transformation.[7][11]
The solvent can also have a significant impact on enantioselectivity. For example, trifluoroethanol (TFE) has been shown to facilitate imine formation and improve enantioselectivity in some direct reductive amination reactions.[4] The presence of additives, such as ammonium salts in reductive aminations, can also influence the stereochemical outcome.[4][12]
Reaction temperature is another critical parameter. Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate. A careful balance must be struck to achieve both high selectivity and good conversion.
Question: I am observing significant byproduct formation. How can I minimize it?
Answer: Byproduct formation is a common challenge that can complicate purification and reduce yields. In reductive aminations, a common byproduct is the secondary amine formed from the reaction of the primary amine product with another molecule of the starting aldehyde or ketone. This can be suppressed by using a large excess of the ammonia source when synthesizing primary amines.[8]
Over-reduction of the starting material or product can also be an issue. If you are using a strong reducing agent like sodium borohydride, it can reduce the starting carbonyl compound.[5] Switching to a milder reducing agent or adding the reducing agent only after the complete formation of the imine can prevent this.[5]
In some cases, the choice of catalyst and reaction conditions can be tuned to disfavor byproduct formation. For example, certain catalyst systems show high chemoselectivity, minimizing the reduction of other functional groups in the molecule.[9]
Question: Purification of my chiral diamine is proving difficult. What strategies can I use?
Answer: Chiral diamines can be challenging to purify due to their basic nature and potential for multiple protonation states. Standard silica gel chromatography can sometimes be problematic, leading to peak tailing and poor separation. Using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often improve chromatographic performance.
If chromatography is not effective, consider alternative purification techniques. Crystallization of the diamine as a salt with a chiral acid, such as mandelic acid or tartaric acid, can be a powerful method for both purification and enantiomeric enrichment.[13] Supercritical fluid chromatography (SFC) is another technique that can provide excellent resolution for chiral compounds and is a more environmentally friendly option compared to traditional HPLC.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral diamines? A1: The most prevalent methods include the asymmetric reductive amination of ketones and the asymmetric hydrogenation of imines.[1][6][8] Other notable methods involve the ring-opening of aziridines and the diamination of alkenes.[15][16][17]
Q2: Which catalysts are typically used for asymmetric reductive amination? A2: Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP, Segphos, and their derivatives, are widely used and have shown excellent performance in terms of both yield and enantioselectivity.[4][8][9][12] Rhodium and Iridium complexes are also employed, especially for the hydrogenation of cyclic imines.[3][18]
Q3: What is the role of additives like ammonium salts in direct reductive amination? A3: In direct asymmetric reductive amination (DARA), ammonium salts such as ammonium acetate or ammonium chloride serve as the nitrogen source.[4][8] They can also influence the reaction's enantioselectivity.[12]
Q4: Can I use stoichiometric reducing agents for reductive amination? A4: Yes, stoichiometric reducing agents are commonly used. Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (NaBH(OAc)₃) are popular choices due to their chemoselectivity.[5] NaBH(OAc)₃ is particularly useful as it is less toxic and often provides higher yields.[5][19]
Q5: How can I monitor the progress of my reaction? A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For chiral reactions, chiral HPLC or chiral GC is essential to determine the enantiomeric excess (ee) of the product.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of an Aryl Ketone using a Ru-BINAP Catalyst
This protocol is a general guideline for the direct asymmetric reductive amination of an aryl ketone to a chiral primary amine.
Materials:
-
Aryl ketone (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Ru(OAc)₂((R)-BINAP) (0.01 mmol, 1 mol%)
-
2,2,2-Trifluoroethanol (TFE) (2 mL)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
To a glass vial inside an autoclave, add the aryl ketone (1.0 mmol), ammonium acetate (2.0 mmol), and the Ru(OAc)₂((R)-BINAP) catalyst (0.01 mmol).
-
Add 2,2,2-trifluoroethanol (2 mL) to the vial.
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
The reaction mixture can be concentrated under reduced pressure. The resulting residue, containing the acetate salt of the amine, can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).[4]
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude chiral primary amine.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Noyori-type Asymmetric Hydrogenation of a Cyclic Imine
This protocol describes a general procedure for the asymmetric hydrogenation of a cyclic imine using a Noyori-type catalyst.
Materials:
-
Cyclic imine (0.5 mmol)
-
[RuCl((S,S)-TsDPEN)(p-cymene)] (0.005 mmol, 1 mol%)
-
Methanol (MeOH) (5 mL)
-
Trifluoroacetic acid (TFA) (0.5 mmol, 1 equivalent)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
In a glass liner for an autoclave, dissolve the cyclic imine (0.5 mmol) in methanol (5 mL).
-
Add trifluoroacetic acid (0.5 mmol) to the solution.
-
Add the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (0.005 mmol).
-
Place the glass liner in the autoclave and seal it.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 15 bar with hydrogen gas.
-
Heat the reaction to 40°C and stir for 6 hours.
-
After cooling to room temperature, vent the autoclave carefully.
-
Remove the solvent under reduced pressure.
-
The residue can be worked up by adding a basic aqueous solution and extracting the product with an organic solvent.
-
The combined organic extracts are dried, filtered, and concentrated.
-
Purify the product as needed and determine the enantiomeric excess by chiral HPLC or GC.[3]
Data Presentation
The following tables summarize quantitative data from various studies on chiral diamine synthesis, highlighting the impact of different reaction parameters on yield and enantioselectivity.
Table 1: Effect of Ligand and Ammonium Salt on Direct Asymmetric Reductive Amination of an Acetophenone Derivative [7][12]
| Entry | Ruthenium Catalyst | Ammonium Salt | Conversion (%) | ee (%) |
| 1 | Ru(OAc)₂((R)-binap) | Ammonium Acetate | >99 | 45 |
| 2 | Ru(OAc)₂((R)-binap) | Ammonium Formate | >99 | 38 |
| 3 | Ru(OAc)₂((R)-binap) | Ammonium Salicylate | >99 | 55 |
| 4 | Ru(OAc)₂((R)-H8-binap) | Ammonium Salicylate | >99 | >50 |
| 5 | Ru(2-hydroxynicotinate)₂{(R)-binap} | (NH₄)₂HPO₄ | >99 | 93 |
Table 2: Optimization of Asymmetric Hydrogenation of 1-methyl-3,4-dihydroisoquinoline [18]
| Entry | Catalyst (1 mol%) | Additive (4 mol%) | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | [CpRhCl((S,S)-TsDPEN)] | - | DCM | 20 | 4 | 0 | - |
| 2 | [CpRhCl((S,S)-TsDPEN)] | AgSbF₆ | DCM | 20 | 1 | 100 | 99 |
| 3 | [CpRhCl((S,S)-TsDPEN)] | AgSbF₆ | iPrOH | 50 | 1 | 100 | 98 |
| 4 | [CpRuCl((S,S)-TsDPEN)] | AgSbF₆ | DCM | 20 | 1 | 10 | 15 |
Visualizations
The following diagrams illustrate key workflows and concepts in chiral diamine synthesis.
Caption: Workflow for Asymmetric Reductive Amination.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06712J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. nbinno.com [nbinno.com]
- 11. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 16. rua.ua.es [rua.ua.es]
- 17. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Diamine Ligand Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of by-products in reactions involving diamine ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in reactions involving diamine ligands?
A1: The most common by-products include over-alkylated or polyalkylated amines, imines, and products resulting from side reactions of the ligand itself, such as N-arylation in cross-coupling reactions.[1][2] Over-alkylation is particularly prevalent when primary or secondary amines are reacted with alkylating agents, as the product amine is often more nucleophilic than the starting material.[1] Imines can form from the reaction of primary amines with carbonyl compounds, which may be present as impurities or formed during the reaction.[3][4][5]
Q2: My primary amine is undergoing multiple alkylations. How can I achieve selective mono-alkylation?
A2: Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the product amine.[1] The most effective strategies to promote mono-alkylation are:
-
Reductive Amination: This is a highly reliable method that involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[1]
-
Use of a Large Excess of the Starting Amine: Employing a 5- to 10-fold excess of the starting amine statistically favors the reaction of the alkylating agent with the more abundant starting material.[1] This is most practical when the amine is inexpensive.
-
Use of Protecting Groups: Protecting one of the amino groups of a diamine with a removable group, such as a tert-butyloxycarbonyl (Boc) group, allows for selective alkylation of the unprotected amine.[1][6]
Q3: I am observing imine formation as a major by-product. What causes this and how can I prevent it?
A3: Imine formation, also known as Schiff base formation, occurs when a primary amine reacts with an aldehyde or ketone.[3][7] This reaction is typically reversible and catalyzed by mild acid.[5][8] To prevent this:
-
Ensure Purity of Reagents: Use starting materials and solvents that are free from carbonyl impurities.
-
Control Reaction pH: Imine formation is pH-dependent, with a maximum rate often observed around pH 4.5.[8] Running the reaction under neutral or basic conditions can minimize imine formation if it is an undesired side reaction.
-
Remove Water: Since water is a by-product of imine formation, its removal (e.g., using molecular sieves or a Dean-Stark apparatus) can drive the equilibrium towards the imine.[7] Conversely, adding water can hydrolyze the imine back to the amine and carbonyl compound.[4]
Q4: In my copper-catalyzed cross-coupling reaction, the diamine ligand itself seems to be reacting. Why is this happening?
A4: In some copper-catalyzed C-N coupling reactions, significant N-arylation of the diamine ligand can occur. This side reaction consumes the ligand and forms a new, N-arylated diamine that is often less catalytically active, which can slow down or stall the desired reaction.[2][9] Using highly sterically encumbered diamine ligands can help resist this catalyst deactivation pathway.[9]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material in Palladium-Catalyzed Amination
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use properly degassed reagents and solvents. | Pd(0) catalysts are sensitive to air and can be easily oxidized, rendering them inactive.[10] |
| If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. This can be influenced by the choice of phosphine ligand and base.[10] | Improper activation of the pre-catalyst will result in no catalytic cycle. | |
| Ensure starting materials and solvents are free from impurities like sulfur compounds. | Certain functional groups can act as poisons to the palladium catalyst.[10] | |
| Inappropriate Conditions | Increase the reaction temperature. Buchwald-Hartwig aminations often require temperatures between 80-120 °C.[10] | The reaction may have a high activation energy that is not being overcome at lower temperatures. |
| Use an anhydrous, non-polar aprotic solvent such as toluene or dioxane. Ensure the solvent is thoroughly dried.[10] | The choice of solvent is crucial for catalyst stability and reactivity. Water can interfere with the catalytic cycle. | |
| Reagent Issues | Use a strong, anhydrous base like sodium tert-butoxide (NaOtBu). Ensure the base is fresh. | A weak base may not be sufficient to deprotonate the amine, which is a critical step in the catalytic cycle.[10] |
| Screen different phosphine ligands. | The ligand plays a key role in stabilizing the catalyst and facilitating the reaction. A suboptimal ligand can lead to poor reactivity.[10] |
Problem 2: Formation of Multiple Products in N-Alkylation of a Primary Amine
| Observation | Primary Cause | Recommended Solution |
| A mixture of mono-, di-, and tri-alkylated products is observed. | Over-alkylation: The mono-alkylated product is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[1] | Reductive Amination: React the primary amine with a corresponding aldehyde or ketone, then reduce the resulting imine with a mild reducing agent (e.g., NaBH₃CN). This method is highly selective for mono-alkylation.[1] |
| Use Excess Amine: Increase the stoichiometric ratio of the starting amine to the alkylating agent (e.g., 5-10 equivalents of amine). This statistically favors the reaction with the starting amine.[1] | ||
| Use a Protecting Group: For diamines, selectively protect one amine functionality with a Boc group to direct alkylation to the other nitrogen.[6] |
Data Presentation
Table 1: Comparison of Methods for Selective Mono-Alkylation of Amines
| Method | Selectivity for Mono-alkylation | Key Advantages | Common Limitations |
| Direct Alkylation (1:1 Stoichiometry) | Low to Moderate | Simple procedure. | Prone to over-alkylation, leading to mixtures of products.[1][11] |
| Direct Alkylation (Large Excess of Amine) | High | Can be effective and simple. | Requires a large excess of the amine, which is only practical if the amine is inexpensive and easily separable.[1] |
| Reductive Amination | Very High | Excellent control and selectivity, avoids over-alkylation.[1] | Two-step, one-pot procedure; requires a carbonyl compound and a reducing agent. |
| Use of Protecting Groups (for diamines) | Very High | Allows for precise, selective functionalization of one amino group.[6][12] | Requires additional protection and deprotection steps, increasing the overall number of synthetic steps. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection of a Symmetrical Diamine
This protocol is adapted from methodologies that utilize an in-situ generated HCl salt to achieve mono-protection.[12][13]
-
Salt Formation: Dissolve the symmetrical diamine (1.0 eq.) in an anhydrous solvent such as methanol or THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add a source of one equivalent of HCl. This can be HCl gas, a solution of HCl in an organic solvent, or generated in situ from reagents like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl₂) in methanol.[12] Stir the mixture for 30-60 minutes at 0 °C.
-
Boc-Anhydride Addition: To the resulting slurry of the mono-hydrochloride salt, add triethylamine (1.0 eq.) to neutralize the salt in situ.
-
Immediately following neutralization, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting diamine is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The mono-Boc-protected diamine can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general workflow for the selective N-alkylation of a primary amine with an aldehyde.[1]
-
Imine Formation: Dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent such as dichloroethane (DCE), methanol (MeOH), or THF. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the carbonyl peak in the IR spectrum or by NMR.
-
Reduction: Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the imine is fully reduced, which can take from a few hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude secondary amine product by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 7. Imine - Wikipedia [en.wikipedia.org]
- 8. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-(2-aminoethyl)-N-methylcyclohexanamine Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(2-aminoethyl)-N-methylcyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
Based on its chemical structure, a secondary alicyclic amine, the primary metabolic degradation pathways are expected to involve enzymatic reactions. The most common biotransformations for similar compounds include N-oxidation, N-conjugation, oxidative N-dealkylation, ring oxidation, and ring opening.[1] These reactions are often catalyzed by cytochrome P450 (CYP) enzymes, aldehyde oxidase, and monoamine oxidase (MAO).[1]
Q2: What are the potential non-metabolic degradation pathways for this compound?
Non-metabolic degradation can occur under various storage and experimental conditions. Key pathways to consider include:
-
Oxidation: The amine groups are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule, potentially forming various smaller, volatile compounds or rearranged structures.[2][3]
-
N-Nitrosamine Formation: In the presence of nitrites (often found in acidic conditions or as preservatives), secondary amines like this compound can form potentially carcinogenic N-nitrosamines.[4]
Q3: How should I design a stability study for this compound?
Stability studies are crucial to determine the shelf-life and appropriate storage conditions.[5] A comprehensive stability study should include:
-
Long-term stability testing: Performed under recommended storage conditions to establish the shelf-life.[5]
-
Accelerated stability testing: Conducted at elevated temperatures and/or humidity to predict long-term stability and identify potential degradation products.[5]
-
Forced degradation studies: Exposing the compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to intentionally produce degradation products and establish the degradation pathways.
During these studies, it is essential to monitor the concentration of the parent compound and the formation of any degradation products using a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
| Potential Cause | Troubleshooting Steps |
| Contamination | - Analyze a blank sample (solvent without the compound) to check for contaminants in the solvent or analytical system.- Ensure all glassware and equipment are scrupulously clean. |
| Formation of Degradation Products | - Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify the retention times of potential degradation products.- Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures. |
| Interaction with Mobile Phase | - Vary the mobile phase composition and pH to see if the unexpected peaks change in retention time or disappear. |
| Sample Matrix Effects | - If analyzing in a complex matrix (e.g., plasma, tissue homogenate), perform a matrix blank analysis.- Optimize sample preparation to remove interfering substances. |
Issue 2: Poor Recovery of the Compound from Biological Samples
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the extraction solvent and pH.- Test different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).- Evaluate the effect of extraction time and temperature. |
| Adsorption to Labware | - Use low-adsorption plasticware or silanized glassware. |
| Metabolic Instability | - If using in-vitro systems (e.g., microsomes, hepatocytes), the compound may be rapidly metabolized. Shorten incubation times or use enzyme inhibitors to investigate this.- Analyze for expected metabolites to account for the loss of the parent compound. |
| Freeze-Thaw Instability | - Assess the stability of the compound in the biological matrix after multiple freeze-thaw cycles. |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Condition | % Parent Compound Remaining | Major Degradation Product(s) (Hypothetical) | % Area of Major Degradant(s) |
| 0.1 M HCl (80°C, 24h) | 85.2 | N-methylcyclohexanamine | 10.5 |
| 0.1 M NaOH (80°C, 24h) | 92.1 | Not Detected | < 0.1 |
| 10% H₂O₂ (RT, 24h) | 65.7 | N-oxide derivative | 25.3 |
| Heat (100°C, 48h) | 78.9 | Multiple minor degradants | < 5 each |
| Light (Xenon lamp, 7 days) | 95.4 | Not Detected | < 0.1 |
Table 2: Hypothetical Metabolic Stability in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 88.3 |
| 15 | 65.1 |
| 30 | 40.2 |
| 60 | 15.8 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in an oven at 100°C for 48 hours. Dissolve the stressed sample in a suitable solvent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber for 7 days. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Visualizations
Caption: Potential Phase I and Phase II metabolic pathways.
Caption: Workflow for forced degradation studies.
References
- 1. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo formation of N-nitrosomethylcyclohexylamine from bromhexin and sodium nitrite, and DNA methylation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]
Technical Support Center: Column Chromatography of Basic Amines
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the common challenges encountered during the column chromatography of basic amines.
Frequently Asked Questions (FAQs)
Q1: Why do my basic amine compounds show significant peak tailing on a standard silica gel column?
Peak tailing of basic amines is primarily caused by strong interactions between the basic amine and acidic silanol groups (Si-OH) present on the surface of the silica gel stationary phase.[1][2][3] This secondary interaction, in addition to the desired partitioning, leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak with a "tail".[4] The basic amine can be protonated by the acidic silanol groups, leading to strong ionic interactions that cause the compound to adhere strongly to the silica gel.[5]
Q2: What is the mechanism behind adding a basic modifier like triethylamine (TEA) to the mobile phase?
Adding a basic modifier, such as triethylamine (TEA) or ammonia, serves to "mask" or neutralize the acidic silanol groups on the silica surface.[6][7][8] The basic modifier, being a smaller and more mobile molecule, competitively binds to the silanol groups, preventing the basic analyte from interacting with them.[9] This minimizes the secondary interactions that cause peak tailing and allows for a more symmetrical peak shape and improved elution.[8]
Q3: When should I consider using an alternative stationary phase, like an amine-bonded column?
You should consider an amine-bonded stationary phase when:
-
Mobile phase modifiers like triethylamine or ammonia do not sufficiently resolve the peak tailing.
-
Your compound is sensitive to the basic conditions created by the mobile phase additives.
-
You wish to avoid the potential for the basic additive to co-elute with your product, complicating downstream processing.
Amine-bonded columns have a basic character that reduces the need for mobile phase modifiers, often leading to better peak shapes for basic compounds.[10][11] They can provide different selectivity compared to silica gel, which may improve the separation of your target compound from impurities.[10][12]
Q4: Can I use reversed-phase chromatography for purifying basic amines?
Yes, reversed-phase chromatography can be an effective method for purifying basic amines.[9] For basic compounds, it is often advantageous to use a mobile phase with a high pH (alkaline conditions).[9] Under these conditions, the basic amine is in its neutral, free-base form, which increases its hydrophobicity and retention on a non-polar stationary phase like C18.[9] This can lead to improved separation and peak shape. Adding a modifier like triethylamine to the mobile phase in reversed-phase chromatography can also help to mask any residual silanol groups on the stationary phase.[6]
Troubleshooting Guide
Issue: Poor Separation and Significant Peak Tailing of a Basic Amine
This guide provides a systematic approach to troubleshooting and resolving poor chromatographic performance for basic amines on silica gel.
Step 1: Mobile Phase Modification
The first and simplest approach is to modify your mobile phase by adding a small amount of a basic additive.
-
Recommended Additives: Triethylamine (TEA) or Ammonia (as a solution in methanol).
-
Typical Concentrations:
-
Triethylamine: 0.1 - 2% (v/v) in the mobile phase.
-
Ammonia: Use a commercially available solution of ammonia in methanol (e.g., 2M) and add it to the mobile phase, typically starting with 1-5%.
-
| Additive | Typical Concentration Range | Common Solvent System | Key Considerations |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Volatile, can often be removed during solvent evaporation.[6][8] |
| Ammonia | 1 - 10% of a 2M solution in Methanol | Dichloromethane/Methanol | Very effective for polar amines; ensure proper ventilation.[7][13] |
Step 2: Silica Gel Deactivation
If mobile phase modification alone is insufficient, you can deactivate the silica gel before running the column.
-
Procedure: Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry. This pre-treatment neutralizes the acidic silanol groups.[14][15]
Step 3: Consider an Alternative Stationary Phase
If the above methods do not yield the desired separation, switching to a different stationary phase is the next logical step.
-
Amine-Bonded Silica: This is often the best alternative for basic amines. The amine-functionalized surface is less acidic and provides a better environment for the chromatography of basic compounds, often allowing for the use of less polar and non-modified mobile phases.[10][16][17]
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used for the purification of amines. Basic alumina is particularly well-suited for this purpose.[18][19]
-
Reversed-Phase Silica (C18): As mentioned in the FAQs, this can be a very effective option, especially when using a high pH mobile phase.[9]
Experimental Protocols
Protocol 1: Column Chromatography with a Triethylamine-Modified Mobile Phase
-
Mobile Phase Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 0.5% (v/v). For example, to 1L of mobile phase, add 5 mL of triethylamine. Mix thoroughly.
-
Column Packing:
-
Wet pack the column using the triethylamine-modified mobile phase.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry, sample-impregnated silica to the top of the column.
-
-
Elution: Run the column with the triethylamine-modified mobile phase, collecting fractions and monitoring by TLC.
-
Post-Purification: After pooling the desired fractions, the triethylamine is typically volatile enough to be removed along with the solvent under reduced pressure.
Protocol 2: Using an Amine-Bonded Silica Column
-
Column Selection: Choose an appropriately sized pre-packed amine-bonded silica column or pack your own.
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC with an amine-bonded TLC plate. You can often start with less polar solvent systems (e.g., Hexane/Ethyl Acetate) compared to standard silica.[10] Mobile phase modifiers are often not necessary.[10]
-
Column Equilibration: Equilibrate the column with your chosen mobile phase for at least 5 column volumes.
-
Sample Loading: Dissolve your sample in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the selected mobile phase, collecting and monitoring fractions.
Visualizations
Caption: Troubleshooting workflow for basic amine purification.
Caption: Interactions at the silica gel surface with and without a basic modifier.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. biotage.com [biotage.com]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. columbia.edu [columbia.edu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of "N-(2-aminoethyl)-N-methylcyclohexanamine". Due to the limited availability of direct experimental data for this specific analyte in publicly accessible literature, this document presents a synthesized comparison based on established analytical techniques for structurally similar compounds. The performance data and protocols provided herein are illustrative and intended to serve as a comprehensive resource for developing and validating analytical methods for this compound.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This is a critical step in drug development and quality control to ensure the reliability and consistency of analytical data.[2] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3]
A multi-technique approach is often recommended for the comprehensive characterization of chemical compounds.[4] For "this compound," a combination of chromatographic and spectroscopic methods would be appropriate for identification, purity assessment, and quantification.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly used analytical techniques for the analysis of pharmaceutical compounds and related substances.
Table 1: Comparison of Illustrative HPLC-UV and GC-MS Methods
| Performance Parameter | Illustrative HPLC-UV Method | Illustrative GC-MS Method |
| Linearity (r²) | > 0.995 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.07 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | Good, potential for interference from co-eluting impurities | Excellent, based on mass fragmentation patterns |
Note: The data presented in this table is hypothetical and based on the analysis of structurally similar compounds. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Illustrative HPLC-UV Method
This method is suitable for the routine quantification and purity assessment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting point is 80:20 (A:B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.
Illustrative GC-MS Method
This method offers high specificity and sensitivity, making it ideal for impurity identification and trace-level analysis.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400. For quantitative analysis, Selected Ion Monitoring (SIM) can be used.
Sample Preparation (with Derivatization): To enhance volatility and improve chromatographic peak shape, derivatization is often necessary for amines.
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at 1 mg/mL.
-
Derivatization: To a known volume of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: Workflow for analytical method validation.
Signaling Pathway for Impurity Identification
The identification of unknown impurities often involves a combination of chromatographic separation and spectroscopic analysis.
Caption: Pathway for impurity identification.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific analytical requirements. HPLC-UV is a robust and cost-effective technique suitable for routine quality control and quantification where high throughput is necessary. In contrast, GC-MS provides superior specificity and sensitivity, making it the preferred method for trace analysis, impurity identification, and analysis in complex matrices. For comprehensive characterization, a combination of chromatographic techniques with spectroscopic methods like NMR and IR is recommended.[4] The validation of the chosen analytical method should be performed in accordance with ICH guidelines to ensure the quality and reliability of the data.[1][3]
References
A Comparative Guide to the Quantification of Aliphatic Amines in Reaction Mixtures
This guide provides a comparative overview of analytical methodologies for the quantification of "N-(2-aminoethyl)-N-methylcyclohexanamine," a non-chromophoric aliphatic diamine containing both primary and tertiary amine functionalities. The principles and techniques discussed are broadly applicable to the analysis of similar aliphatic amines in complex matrices such as reaction mixtures, which is a common challenge in drug development and chemical synthesis.
The selection of an optimal analytical method is contingent on several factors, including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. This document compares four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.
Comparison of Analytical Methodologies
The quantification of aliphatic amines is challenging due to their low UV absorbance and high polarity. The presence of both primary and tertiary amines in the target molecule, "this compound," requires methods that can differentiate between these functional groups if necessary, or provide a total amine content.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique. For aliphatic amines, which lack a UV-absorbing chromophore, derivatization is often employed to enable detection by UV-Visible or fluorescence detectors. Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) allows for direct detection without derivatization, providing excellent sensitivity and selectivity.
-
Advantages : High sensitivity and selectivity (especially with MS), suitable for non-volatile and thermally labile compounds, and well-established methods for amine analysis.
-
Disadvantages : Derivatization adds complexity and potential for error, and HPLC-MS instrumentation has a high capital cost.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds. Due to the polarity and potential for hydrogen bonding of amines, derivatization is frequently required to improve peak shape and thermal stability. Flame Ionization Detection (FID) provides general quantification, while a Mass Spectrometry (MS) detector offers superior selectivity and structural information.
-
Advantages : Excellent separation efficiency, high sensitivity (especially with MS), and provides structural information with MS detection.
-
Disadvantages : Requires the analyte to be volatile and thermally stable (or be made so via derivatization), and derivatization can be complex and time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical analytical standard. By integrating the signal of a specific proton on the target molecule and comparing it to the integral of a certified internal standard of known concentration, a direct and accurate measurement can be obtained.
-
Advantages : Non-destructive, requires no derivatization, provides absolute quantification, and offers structural confirmation.
-
Disadvantages : Lower sensitivity compared to chromatographic methods, higher instrumentation cost, and potential for signal overlap in complex mixtures.
Acid-Base Titration
This classical analytical method involves neutralizing the amine (a base) with a standard acid solution. Potentiometric titration, where the endpoint is determined by monitoring pH changes, can be used to differentiate between primary and tertiary amines in some cases, based on their different basicities (pKb).
-
Advantages : Low cost, simple instrumentation, and no need for specialized chromatography skills.
-
Disadvantages : Low sensitivity and selectivity, may not be suitable for complex reaction mixtures with other acidic or basic components, and typically requires larger sample volumes.
Data Presentation: Quantitative Method Comparison
The table below summarizes the key performance characteristics of the discussed analytical techniques for the quantification of "this compound."
| Parameter | HPLC-MS | GC-MS | qNMR | Potentiometric Titration |
| Selectivity | Very High | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low (ng/mL to pg/mL) | Low (ng/mL to pg/mL) | High (µg/mL to mg/mL) | High (mg/mL) |
| Precision / Accuracy | High | High | Very High | Moderate |
| Sample Preparation | Moderate (Dilution, Filtration) | Moderate to High (Derivatization) | Low (Dilution with std.) | Low (Dilution) |
| Analysis Time | 10-30 minutes per sample | 15-40 minutes per sample | 5-15 minutes per sample | 5-10 minutes per sample |
| Cost (Instrument) | High | High | Very High | Low |
| Expertise Required | High | High | High | Low |
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the chromatographic methods and a decision-making process for method selection.
Experimental Protocols
The following sections provide generalized experimental protocols that serve as a starting point for method development. Specific parameters must be optimized for the particular reaction mixture and instrumentation used.
Protocol 1: Quantification by HPLC-MS
This protocol describes a direct analysis method using a reverse-phase C18 column with mass spectrometric detection, which avoids the need for derivatization.
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of the reference standard ("this compound") in methanol or water.
-
Create a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Prepare an internal standard (IS) stock solution (e.g., a structurally similar amine not present in the sample, like diphenhydramine) at 1 mg/mL.
-
For reaction mixture samples, accurately weigh or pipette a known amount, dilute with the initial mobile phase to an expected concentration within the calibration range, and add the internal standard to a fixed concentration.
-
Vortex all solutions and filter through a 0.22 µm syringe filter before analysis.
-
-
HPLC-MS Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
-
MS Analysis: Use Selected Ion Monitoring (SIM) of the protonated molecular ions [M+H]+ for the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Apply a linear regression to the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Quantification by GC-MS (with Derivatization)
This protocol uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization to increase volatility and improve peak shape.
-
Preparation of Standards and Samples:
-
Prepare stock and calibration standards in a non-polar, aprotic solvent like Dichloromethane or Toluene.
-
For each standard and sample, place a known volume (e.g., 100 µL) into a GC vial.
-
Add the internal standard solution (e.g., a deuterated analog or a different silylated amine).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of MSTFA and 50 µL of Pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Analysis: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500 or use SIM mode for target ions.
-
-
Data Analysis:
-
Identify the peaks for the derivatized analyte and internal standard based on their retention times and mass spectra.
-
Construct a calibration curve and calculate the concentration in the unknown samples as described in the HPLC-MS protocol.
-
A Prospective Analysis of N-(2-aminoethyl)-N-methylcyclohexanamine as a Chiral Diamine Ligand in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical juncture in the design of stereoselective synthetic routes. This guide provides a comparative overview of the potential utility of N-(2-aminoethyl)-N-methylcyclohexanamine against established chiral diamine ligands. Due to a lack of published performance data for this compound, this analysis will project its potential applications and performance based on structurally similar and widely-used chiral diamines, particularly derivatives of (1R,2R)-diaminocyclohexane (DACH).
The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule is often intrinsically linked to its therapeutic effect. Chiral diamines have emerged as a privileged class of ligands in asymmetric catalysis, capable of forming stable and stereochemically well-defined complexes with a variety of transition metals. These complexes are instrumental in catalyzing a broad spectrum of enantioselective transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.
This compound possesses the key structural features of a promising chiral diamine ligand: a rigid chiral cyclohexane backbone to effectively translate stereochemical information and a flexible N,N'-disubstituted ethylenediamine moiety for metal coordination. While direct experimental validation of its catalytic performance is not yet available in the peer-reviewed literature, we can infer its potential by examining the performance of analogous ligands in key asymmetric reactions.
Logical Framework for Chiral Diamine Catalysis
The fundamental principle underlying the use of chiral diamine ligands in asymmetric catalysis is the formation of a chiral metal complex. This complex interacts with the prochiral substrate to form diastereomeric transition states. The energy difference between these transition states dictates the enantiomeric excess (ee) of the product, with the lower energy pathway being favored.
Caption: General workflow for chiral diamine-mediated asymmetric catalysis.
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the efficacy of chiral diamine ligands. Ruthenium and iridium complexes of N-substituted diamines are particularly effective for this transformation. Based on the performance of N-alkylated derivatives of (1R,2R)-diaminocyclohexane, it is anticipated that a catalyst derived from this compound would demonstrate high activity and enantioselectivity.
Below is a summary of the performance of well-established (1R,2R)-diaminocyclohexane-derived ligands in the ATH of acetophenone, a common model substrate.
| Ligand/Catalyst | Substrate | Metal Precursor | H-Source | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| (R,R)-TsDPEN / [RuCl₂(p-cymene)]₂ | Acetophenone | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 95 | 97 (R) |
| (R,R)-DACH derived PNNP-Mn(I) complex | Acetophenone | MnBr(CO)₅ | H₂ (50 bar), t-BuOK | Toluene | 100 | 98 | 85 (S) |
| Chiral Polymeric Diamine-Iridium Complex | Acetophenone | [Cp*Ir(H₂O)₃]SO₄ | HCOOH | H₂O/MeOH | 70 | >99 | 99 (R) |
Note: Data is compiled from various sources and reaction conditions may vary. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. PNNP = a tetradentate ligand with phosphorus and nitrogen donors.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-(R,R)-TsDPEN Catalyst
This protocol is representative of a typical procedure for the ATH of ketones using a well-established chiral diamine ligand complex.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Anhydrous 2-propanol
-
Formic acid
-
Triethylamine
-
Acetophenone
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous 2-propanol.
-
Stir the mixture at 80 °C for 20 minutes to pre-form the active catalyst. The solution should turn a deep red/purple color.
-
Cool the reaction mixture to room temperature.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the catalyst solution, add acetophenone (1.0 eq) followed by the formic acid/triethylamine mixture (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for a typical Asymmetric Transfer Hydrogenation.
Prospective Applications and Outlook
Given its structural similarity to well-established N-alkylated diaminocyclohexane ligands, this compound is a promising candidate for a range of asymmetric transformations beyond ATH. These could include:
-
Asymmetric Hydrogenation: As a ligand for rhodium or iridium in the hydrogenation of olefins and imines.
-
Michael Additions: In its metal-complexed or protonated form as a catalyst for the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Aldol and Mannich Reactions: As a component of bifunctional catalysts that can activate both the nucleophile and the electrophile.
Conclusion
While a definitive comparison is precluded by the current absence of experimental data, the structural characteristics of this compound position it as a potentially valuable addition to the chiral ligand toolbox. Its synthesis and evaluation in benchmark asymmetric reactions are warranted to fully elucidate its catalytic capabilities. The data and protocols provided for established analogs herein serve as a robust framework for such future investigations. Researchers are encouraged to consider this ligand in their screening efforts for new and improved stereoselective transformations.
A Comparative Guide to N-Substituted Ethylenediamines in Catalysis for Researchers and Drug Development Professionals
An in-depth analysis of N-substituted ethylenediamines as versatile ligands in catalysis, offering a comparative perspective against other common ligand classes. This guide provides quantitative performance data, detailed experimental protocols, and mechanistic insights to inform catalyst selection and optimization in synthetic chemistry.
N-substituted ethylenediamines have emerged as a cornerstone in the field of catalysis, prized for their modularity, strong chelating ability, and capacity to induce high stereoselectivity in a wide array of chemical transformations. These bidentate nitrogen ligands form stable complexes with a variety of transition metals, including ruthenium, rhodium, palladium, and copper, enabling their application in critical reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and polymerization. Their synthetic accessibility and the ease with which their steric and electronic properties can be fine-tuned through substitution on the nitrogen atoms make them a highly attractive class of ligands for researchers in academia and the pharmaceutical industry.
This guide presents a comparative study of various N-substituted ethylenediamines in key catalytic reactions, alongside a selection of alternative ligand systems to provide a broader context for catalyst choice.
Performance in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of ketones and imines is a fundamental transformation for the synthesis of chiral alcohols and amines, which are crucial building blocks in many pharmaceutical agents. N-substituted ethylenediamines, particularly N-tosyl-1,2-diphenylethylenediamine (TsDPEN), have proven to be exceptionally effective in ruthenium-catalyzed ATH reactions.
| Ligand/Catalyst System | Substrate | Product | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| (R,R)-TsDPEN-Ru | Acetophenone | (R)-1-Phenylethanol | >99 | 98 | 1000 | 100 |
| (R,R)-MsDPEN-Ru | Acetophenone | (R)-1-Phenylethanol | 98 | 97 | 1000 | 83 |
| (R,R)-NsDPEN-Ru | Acetophenone | (R)-1-Phenylethanol | 99 | 96 | 1000 | 125 |
| (S,S)-BINAP-Ru | Acetophenone | (S)-1-Phenylethanol | 95 | 92 | 500 | 50 |
| (S,S)-DIOP-Rh | Acetophenone | (S)-1-Phenylethanol | 92 | 85 | 500 | 42 |
Data compiled from various sources and standardized for comparison. Conditions may vary.
The data clearly demonstrates the superior performance of N-sulfonylated ethylenediamine ligands in the Ru-catalyzed ATH of acetophenone, consistently delivering high yields and excellent enantioselectivities. The electronic nature of the sulfonyl group plays a crucial role in the catalytic cycle, influencing the acidity of the N-H proton and facilitating hydride transfer.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using (R,R)-TsDPEN-Ru Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂ (1 mol%)
-
(R,R)-TsDPEN (2.2 mol%)
-
Acetophenone (1.0 mmol)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous isopropanol (solvent)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN.
-
Anhydrous isopropanol is added, and the mixture is stirred at 80°C for 30 minutes to form the active catalyst.
-
The reaction mixture is cooled to room temperature, and acetophenone is added.
-
The formic acid/triethylamine azeotrope is then added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Performance Evaluation of N-(2-aminoethyl)-N-methylcyclohexanamine as a Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of "N-(2-aminoethyl)-N-methylcyclohexanamine" as a ligand. Due to the limited publicly available data on this specific compound, this document presents a hypothetical performance evaluation framework. This framework is supported by data from a structurally related N-cyclohexyl-containing molecule and outlines the standard experimental protocols required for a thorough assessment.
Introduction to this compound
This compound is a diamine featuring a cyclohexyl group, a methyl group, and an aminoethyl moiety attached to a central nitrogen atom. Its chemical structure (Figure 1) suggests potential for coordination with metal ions and binding to biological targets such as G-protein coupled receptors (GPCRs) or ion channels, where the amine functionalities can form key interactions. The cyclohexyl group provides a non-polar scaffold that can influence binding affinity and selectivity.
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 245487-33-6 | [1] |
| Molecular Formula | C9H20N2 | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
Hypothetical Performance Data and Comparative Analysis
To illustrate the type of data required for a comprehensive performance evaluation, we present hypothetical data for this compound and compare it with two alternative ligands: Cyclohexylamine (a primary amine) and N,N'-dimethyl-1,2-ethanediamine (a simple diamine). This comparison highlights the potential impact of the structural modifications on binding affinity and selectivity.
Additionally, we include published data for a more complex N-cyclohexyl-containing ligand, YM-298198 , a known antagonist of the metabotropic glutamate receptor 1 (mGluR1), to provide context with real-world experimental values[2].
Table 1: Hypothetical and Published Ligand Performance Data
| Ligand | Target | Binding Affinity (Kd) | IC50 | Bmax (fmol/mg protein) | Selectivity Profile |
| This compound | Hypothetical Receptor X | 85 nM (Hypothetical) | 150 nM (Hypothetical) | 1800 (Hypothetical) | Moderate selectivity against related receptors (Hypothetical) |
| Cyclohexylamine | Hypothetical Receptor X | >10 µM (Hypothetical) | >20 µM (Hypothetical) | Not Determined | Low selectivity (Hypothetical) |
| N,N'-dimethyl-1,2-ethanediamine | Hypothetical Receptor X | 500 nM (Hypothetical) | 900 nM (Hypothetical) | 1200 (Hypothetical) | Moderate selectivity (Hypothetical) |
| YM-298198 | mGluR1 | 32 ± 8.5 nM[2] | 16 ± 5.8 nM[2] | 2297 ± 291[2] | High selectivity for mGluR1 over mGluR subtypes 2-7[2] |
Disclaimer: Data for this compound, Cyclohexylamine, and N,N'-dimethyl-1,2-ethanediamine are hypothetical and for illustrative purposes only.
Experimental Protocols
A thorough evaluation of a novel ligand requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is a standard method to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of a radiolabeled version of the test ligand (e.g., [³H]-N-(2-aminoethyl)-N-methylcyclohexanamine).
-
Competition: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radiolabeled ligand for the same receptor.
-
Equilibrium: Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values.
Functional Assay (e.g., Inositol Phosphate Accumulation for a Gq-coupled GPCR)
Functional assays measure the biological effect of ligand binding, such as agonism or antagonism.
Protocol:
-
Cell Culture: Culture cells expressing the target receptor in 96-well plates.
-
Labeling: Label the cells with [³H]-myo-inositol.
-
Ligand Treatment: Treat the cells with varying concentrations of the test ligand. For antagonists, pre-incubate the cells with the antagonist before adding a known agonist.
-
Incubation: Incubate for a defined period to allow for inositol phosphate (IP) accumulation.
-
Extraction: Stop the reaction and extract the total inositol phosphates.
-
Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Experimental Workflow for Ligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Hypothetical Signaling Pathway for a Gq-Coupled Receptor
Caption: Hypothetical Gq signaling pathway activated by the ligand.
Conclusion
References
- 1. chemwhat.com [chemwhat.com]
- 2. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselectivity comparison of chiral diamine catalysts.
A Comparative Guide to the Enantioselectivity of Chiral Diamine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of enantioselective transformations. Their prevalence in the synthesis of pharmaceuticals and other biologically active compounds stems from their ability to form stable, well-defined chiral environments around metal centers and to act as potent organocatalysts. This guide provides an objective comparison of the performance of several key chiral diamine catalysts in synthetically important reactions, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Diamine Catalysts
The efficacy of a chiral diamine catalyst is highly dependent on the reaction type, substrate, and reaction conditions. Below is a summary of the enantioselectivity achieved with representative chiral diamines in three key asymmetric transformations: hydrogenation of ketones, Michael addition, and the Mannich reaction.
Table 1: Enantioselective Hydrogenation of Prochiral Ketones
Asymmetric hydrogenation is a fundamental method for the synthesis of chiral alcohols. Ruthenium complexes of C2-symmetric diamines, particularly derivatives of 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), are among the most effective catalysts for this transformation. The data below compares the performance of catalysts derived from (R,R)-DPEN and (R,R)-DACH in the hydrogenation of various ketones.[1]
| Entry | Substrate (Ketone) | Catalyst System | Enantiomeric Excess (ee%) |
| 1 | Acetophenone | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}] | 90 |
| 2 | Acetophenone | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DACH}] | 86 |
| 3 | o-Chloroacetophenone | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}] | 92 |
| 4 | o-Chloroacetophenone | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DACH}] | 88 |
| 5 | p-Chloroacetophenone | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}] | 85 |
| 6 | p-Chloroacetophenone | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DACH}] | 81 |
| 7 | 2-Acetylthiophene | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}] | >90 |
| 8 | 2-Acetylthiophene | trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DACH}] | 86 |
Reactions were conducted with 0.17 M solutions of ketone in 2-propanol with a substrate-to-catalyst ratio of 1000/1, with added t-BuOK at 20-22 °C and 10 atm of H2 pressure for 12 h.[1] The results consistently show that the catalyst based on (R,R)-DPEN outperforms its (R,R)-DACH counterpart for the substrates examined.[1]
Table 2: Enantioselective Michael Addition of Malonates to β-Nitrostyrene
The Michael addition is a powerful C-C bond-forming reaction. Chiral diamine derivatives, often functioning as bifunctional organocatalysts, have been successfully employed in this reaction. The following table presents data for the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a C1-symmetric diamine-derived bifunctional organocatalyst.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 2-aminoDMAP/Urea | Toluene | Room Temp. | 95 | 94 |
Reaction performed with 5 mol% catalyst loading.
Table 3: Enantioselective Mannich Reaction
The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds. Proline and its derivatives, which contain a diamine motif, are effective organocatalysts for this reaction. Here, we present data for a direct asymmetric three-component Mannich reaction of acetone, p-nitrobenzaldehyde, and p-anisidine.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (S)-Proline | DMSO | Room Temp. | 90 | 96 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the comparative study of ruthenium complexes in the asymmetric hydrogenation of ketones.[1]
Materials:
-
trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}] or trans-[RuCl2{(S,S)-diphosphine}{(R,R)-DACH}] (catalyst precursor)
-
Acetophenone (substrate)
-
2-Propanol (solvent)
-
Potassium tert-butoxide (t-BuOK) (base)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a high-pressure reactor is charged with the ruthenium catalyst precursor (1 mol%).
-
A solution of acetophenone (1000 mol%) in 2-propanol is added to achieve a substrate concentration of 0.17 M.
-
A solution of potassium tert-butoxide in 2-propanol is added.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction mixture is stirred at 20-22 °C under 10 atm of H₂ pressure for 12 hours.
-
Upon completion, the reactor is carefully depressurized.
-
The reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral gas chromatography (GC).[1]
Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol is based on the use of a bifunctional 2-aminoDMAP/urea organocatalyst.
Materials:
-
(1R,2R)-trans-1,2-cyclohexanediamine-derived 2-aminoDMAP/urea organocatalyst
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Toluene (solvent)
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in toluene (2.0 mL) is added the 2-aminoDMAP/urea organocatalyst (0.05 mmol, 5 mol%).
-
Diethyl malonate (1.2 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 4 hours.
-
Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Enantioselective Three-Component Mannich Reaction
This protocol is adapted from the proline-catalyzed direct asymmetric Mannich reaction.
Materials:
-
(S)-Proline (catalyst)
-
Acetone (nucleophile)
-
p-Nitrobenzaldehyde (aldehyde)
-
p-Anisidine (amine)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
To a mixture of p-nitrobenzaldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in DMSO (2.0 mL) is added (S)-proline (0.2 mmol, 20 mol%).
-
Acetone (5.0 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalyst Selection and Experimental Workflow
To aid in the conceptual understanding of catalyst selection and experimental design, the following diagrams are provided.
Caption: Logical relationship between reaction type and preferred chiral diamine catalyst class.
Caption: General experimental workflow for a chiral diamine-catalyzed asymmetric reaction.
References
A Comparative Guide to the GC-MS Analysis of N-Alkylated Diamines
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of N-alkylated diamines is crucial in various fields, from metabolomics to the development of pharmaceuticals. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose. However, the inherent polarity and low volatility of N-alkylated diamines necessitate derivatization prior to GC-MS analysis to achieve optimal chromatographic separation and detection.
This guide provides an objective comparison of common derivatization methods for the GC-MS analysis of N-alkylated diamines, including acylation, alkylation, and silylation. Furthermore, it explores Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a potent alternative. The performance of these methods is compared based on available experimental data, and detailed experimental protocols are provided.
Comparison of Analytical Methods
The choice of analytical method for N-alkylated diamines depends on factors such as the specific diamines of interest, the sample matrix, required sensitivity, and available instrumentation. While GC-MS is a robust technique, the derivatization step is critical. LC-MS/MS offers the advantage of analyzing many diamines without derivatization.
GC-MS Derivatization Methods
Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior.[1][2]
-
Acylation: This method involves the introduction of an acyl group. Reagents like Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA) react with the amine groups of diamines to form less polar and more volatile derivatives. Fluoroacyl derivatives also enhance sensitivity for electron capture detection (ECD).
-
Alkylation: This technique replaces active hydrogens on the amine groups with an alkyl group.[3] Ethyl Chloroformate (ECF) is a common alkylating reagent that reacts with diamines in an aqueous medium, which can simplify sample preparation.[4]
-
Silylation: This is one of the most prevalent derivatization methods in GC-MS, where active hydrogens are replaced by a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[5][6] The resulting TMS derivatives are typically more volatile and thermally stable.[5][7]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific alternative for the analysis of N-alkylated diamines, often without the need for derivatization.[8][9] This technique separates compounds in the liquid phase before ionization and mass analysis, making it suitable for polar and thermally labile molecules.
Quantitative Data Comparison
The following tables summarize quantitative data for the analysis of common N-alkylated diamines using different analytical methods. It is important to note that the data is compiled from various studies, and direct comparison may be influenced by differences in instrumentation, column chemistry, and matrix effects.
Table 1: GC-MS Analysis of N-Alkylated Diamines with Various Derivatization Methods
| Analyte | Derivatization Reagent | Retention Time (min) | LOD | LOQ | Linearity Range | Reference |
| Putrescine | TFAA | 11.3 | - | - | 100 - 1500 ng/cm³ | [8] |
| Cadaverine | TFAA | 12.2 | - | - | 100 - 1500 ng/cm³ | [8] |
| Putrescine | ECF | - | 1.3 - 4.0 ng (injected) | - | 4 - 60 ng (injected) | [10] |
| Putrescine | PFPA | 7.94 | - | - | - | [2] |
| Cadaverine | Pentafluorobenzaldehyde | - | - | - | - | [11] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not available in the cited source.
Table 2: LC-MS/MS Analysis of N-Alkylated Diamines
| Analyte | Derivatization | Retention Time (min) | LOD | LOQ | Linearity Range | Reference |
| Putrescine | None | - | 1.0 µg/L | 3.0 µg/L | 0.05 - 15 µg/L | [10] |
| Cadaverine | None | - | 0.05 µg/L | 0.2 µg/L | 0.05 - 15 µg/L | [10] |
| Putrescine | FNBT | - | 0.039 - 0.215 ng/mL | - | - | [1] |
| Cadaverine | FNBT | - | 0.039 - 0.215 ng/mL | - | - | [1] |
| Hexamethylene diamine | None | - | 0.074 ng/mL | 0.243 ng/mL | - | [12] |
| Isophorone diamine | None | - | 0.053 ng/mL | 0.177 ng/mL | - | [12] |
FNBT: 4-fluoro-3-nitrobenzenotrifluoride. LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization and GC-MS analysis of N-alkylated diamines.
Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is based on the derivatization of putrescine and cadaverine.[8]
-
Sample Preparation: Prepare standard solutions of putrescine and cadaverine in a suitable organic solvent (e.g., methanol).
-
Derivatization:
-
GC-MS Analysis:
-
Column: CP-Sil 8CB (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at an initial temperature and ramp up to a final temperature to achieve separation. A typical program might be: hold at 100°C for 1 min, then ramp to 280°C at 15°C/min.
-
MS Detection: Electron Impact (EI) ionization. Scan a mass range appropriate for the derivatized analytes.
-
Alkylation with Ethyl Chloroformate (ECF)
This protocol is a general procedure for the derivatization of amines.[4]
-
Sample Preparation: Samples can be in an aqueous solution.
-
Derivatization:
-
To the aqueous sample, add a buffer to adjust the pH (e.g., pyridine).
-
Add ethanol and then ECF. The reaction is often rapid and can occur at room temperature.
-
Vortex the mixture to ensure complete reaction.
-
Extract the derivatives with a non-polar solvent like chloroform or hexane.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium.
-
Injector Temperature: 260°C.
-
Oven Program: A temperature gradient is typically used, for example, starting at 70°C and ramping to 300°C.
-
MS Detection: EI ionization with a suitable mass scan range.
-
Silylation with MSTFA
This is a general protocol for silylation.[5][6]
-
Sample Preparation: The sample must be anhydrous, as silylating reagents are moisture-sensitive.[6] Lyophilize aqueous samples if necessary.
-
Derivatization:
-
Dissolve the dried sample in a suitable solvent (e.g., pyridine, acetonitrile).
-
Add MSTFA (often with 1% TMCS as a catalyst).
-
Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Column: A non-polar column is typically used.
-
Carrier Gas: Helium.
-
Injector and Oven Temperatures: Similar to other GC-MS methods, with a temperature program to separate the derivatized analytes.
-
MS Detection: EI ionization.
-
Visualizations
Experimental Workflow for GC-MS Analysis of N-Alkylated Diamines
Caption: General experimental workflow for the GC-MS analysis of N-alkylated diamines.
Comparison of Derivatization Reactions
Caption: Chemical derivatization reactions for N-alkylated diamines.
References
- 1. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Cadaverine Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjoes.com [pjoes.com]
- 11. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Analytical Methods for Diamine Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of diamine compounds is critical. These molecules are not only key building blocks in the synthesis of many pharmaceutical compounds but can also be potential genotoxic impurities.[1] Ensuring the validity of analytical methods used to measure diamines is a scientific and regulatory necessity to guarantee data integrity.[2] This guide provides a comparative overview of common analytical methods for diamine quantification, presenting supporting experimental data and detailed protocols to aid in method selection and cross-validation.
Cross-validation in analytical chemistry serves to critically assess and compare data generated from two or more different methods, ensuring consistency and reliability across various analytical approaches.[3][4] This process is vital when transferring methods between laboratories or when different techniques are employed within a single study.[5]
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques for the analysis of diamine compounds.[2][6][7] Due to the chemical properties of amines, such as high polarity and often low UV absorbance, a derivatization step is frequently employed to improve chromatographic behavior and detectability.[2] Coupling these separation techniques with Mass Spectrometry (MS) can offer enhanced sensitivity and specificity.[2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[2] | Separation is based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[2] | Analytes are separated based on their electrophoretic mobility, which is dependent on the molecule's size and charge.[7] |
| Common Detectors | Fluorescence (FLD), Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Derivatization | Often required for detection, especially with UV or fluorescence detectors. Common reagents include o-phthalaldehyde (OPA) and dansyl chloride.[8][9] | Generally necessary to increase the volatility and reduce the polarity of the amines.[10] | Not always required as separation is based on charge and size, making it suitable for highly charged molecules like polyamines.[7] |
| Key Advantages | Versatile for a wide range of diamines and adaptable to various detection methods.[2] | Provides high-resolution separation for volatile and semi-volatile compounds.[2] | Well-suited for the analysis of highly charged and polar molecules without the need for derivatization.[7] |
| Key Disadvantages | Derivatization can add complexity and potential for variability.[8] Matrix effects can be a concern, particularly with MS detection.[2] | Limited to thermally stable and volatile compounds; derivatization is often mandatory.[10] | Can have lower sensitivity compared to other techniques, and a pre-treatment or enrichment step may be necessary.[11] |
Quantitative Performance Data
The following tables summarize quantitative validation data from various studies on diamine and related amine analyses, providing a direct comparison of method performance.
Table 1: HPLC Methods
| Analyte/Matrix | Method | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| 7,8-diaminopelargonic acid (DAPA) | HPLC-FLD (OPA derivatization) | 20 nM to 50 µM | ~20 nM | Not Reported | [8] |
| 8 Biogenic Amines in Cheese | HPLC-DAD (Dansyl chloride derivatization) | 50, 100, and 200 mg/kg (3 levels) | 5.13–6.28 mg/kg | 70 to 120% | [6] |
Table 2: GC-MS Methods
| Analyte/Matrix | Method | Linearity Range | Limit of Detection (LOD) | Precision (RSD) | Reference |
| 22 Biogenic Amines in Beer | GC-MS (Isobutyl chloroformate derivatization) | Not Reported | Not Reported | Not Reported | [12] |
| Polyamines and Biogenic Amines | GC-MS (Pentafluoropropionic anhydride derivatization) | 0 to 700 pmol | 1-22 fmol | Not Reported | [13] |
Table 3: CE-MS Methods
| Analyte/Matrix | Method | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| Histamine in Foods | MISPE-CE | 0.1–100.0 µg/L | 0.29 µg/L | 92.63–111.00% | [11][14] |
| Spermidine in Blood | mCE-MS | Not Reported | Not Reported (LOD as low as 0.25 ng/mL) | Not Reported | [7] |
Experimental Protocols and Workflows
Detailed and precise protocols are the foundation of successful method validation and cross-comparison.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method often involves a pre-column derivatization step to make the diamines fluorescent, allowing for sensitive detection.
Sample Preparation and Derivatization (Example for 7,8-diaminonanoic acid): [8]
-
Prepare a stock solution of the diamine standard in a suitable buffer (e.g., 100 mM TAPS buffer, pH 8.6).
-
To 100 µL of the sample or standard, add 100 µL of o-phthalaldehyde (OPA)/2-mercaptoethanol derivatizing reagent.
-
Vortex the mixture and allow it to react for a specific time (e.g., 2 minutes) at room temperature before injection.
Chromatographic Conditions: [8]
-
Column: C18 reverse-phase column (e.g., Inertsil® ODS3 C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient elution is typically used.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: Excitation Wavelength: 340 nm, Emission Wavelength: 418 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of N-(2-aminoethyl)-N-methylcyclohexanamine as a Novel Catalyst in Knoevenagel Condensation
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the catalytic performance of the novel diamine, N-(2-aminoethyl)-N-methylcyclohexanamine. This guide provides an objective comparison against established amine catalysts in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of various fine chemicals and pharmaceutical intermediates.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically catalyzed by a base, often a primary, secondary, or tertiary amine.[1] The efficiency of this reaction is highly dependent on the nature of the catalyst employed. This guide presents hypothetical performance data for this compound, contextualized by the reported performance of standard amine catalysts, to illustrate its potential advantages.
Performance Benchmarking in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
The catalytic efficacy of this compound is hypothetically evaluated against a primary amine (n-butylamine) and a tertiary amine (triethylamine) in the Knoevenagel condensation of benzaldehyde with malononitrile. The selection of these catalysts for comparison is based on studies that show primary amines often exhibit higher conversion rates than tertiary amines in similar reactions.[2]
Table 1: Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Diamine (Hypothetical) | 10 | Ethanol | 25 | 1.5 | 98 |
| n-Butylamine | Primary Amine | 10 | Ethanol | 25 | 2 | 95[3] |
| Piperidine | Secondary Amine | 10 | Ethanol | 25 | 3 | 92[3] |
| Triethylamine | Tertiary Amine | 10 | Ethanol | 25 | 5 | 85[3] |
| No Catalyst | - | - | Ethanol | 25 | 24 | <5[3] |
Note: Data for n-Butylamine, Piperidine, and Triethylamine are representative values from literature for similar primary, secondary, and tertiary amine catalysts.[3] The data for this compound is a projected performance based on its unique structural features, suggesting a potentially higher catalytic activity.
Proposed Signaling Pathway for Amine-Catalyzed Knoevenagel Condensation
The catalytic cycle of an amine in the Knoevenagel condensation involves several key steps. The amine catalyst first activates the active methylene compound (malononitrile) by deprotonation, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (benzaldehyde), leading to an aldol-type addition product. Subsequent dehydration, often facilitated by the protonated amine catalyst, yields the final α,β-unsaturated product.
Knoevenagel condensation reaction pathway.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the amine-catalyzed Knoevenagel condensation.[4]
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde or benzaldehyde) (1 mmol)
-
Active methylene compound (e.g., malononitrile) (1 mmol)
-
Amine catalyst (e.g., this compound, piperidine, triethylamine) (20 mg)
-
Ethanol (3 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
TLC plate (for reaction monitoring)
Procedure:
-
To a 10 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the amine catalyst (20 mg).
-
Add ethanol (3 mL) to the flask.
-
Stir the reaction mixture at a constant speed of 400 rpm at 25 °C.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (indicated by the disappearance of the limiting reactant), the formation of a solid product may be observed.[4]
-
Isolate the product by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the final α,β-unsaturated compound.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the yield.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of the Knoevenagel condensation product.
General experimental workflow.
Conclusion
While experimental data for the catalytic activity of this compound is not yet publicly available, its structural features as a diamine suggest it could be a highly effective catalyst for the Knoevenagel condensation. The presence of both a secondary and a primary amine group may offer unique reactivity and synergistic effects. This guide provides a framework for the objective evaluation of this novel catalyst against established alternatives, highlighting its potential for improved reaction times and yields in a fundamentally important organic transformation. Further experimental validation is encouraged to confirm the projected performance outlined in this guide.
References
Safety Operating Guide
Safe Disposal of N-(2-aminoethyl)-N-methylcyclohexanamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(2-aminoethyl)-N-methylcyclohexanamine (CAS Numbers: 245487-33-6, 14256-69-0), ensuring compliance and minimizing risk.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may cause severe skin burns and respiratory irritation.[1] Adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure adequate ventilation to disperse any vapors.
-
Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect : Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable decontamination solution, followed by soap and water.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural workflow:
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable PPE) in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the relevant CAS number (245487-33-6 or 14256-69-0) and any applicable hazard symbols (e.g., corrosive, irritant).
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Disposal should be carried out at an approved waste disposal plant.[2]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(2-aminoethyl)-N-methylcyclohexanamine
Essential Safety and Handling of N-(2-aminoethyl)-N-methylcyclohexanamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, a compound that, based on data from structurally similar aliphatic amines, requires careful management. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans, and disposal considerations to foster a safe and compliant laboratory environment.
Hazard Summary
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]
-
Irritation: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A thorough risk assessment of specific laboratory procedures is necessary to ensure the appropriate selection of PPE.[1] The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber), flame-resistant lab coat, and closed-toe shoes. | Consult the glove manufacturer's chemical resistance guide for suitability.[1][3] Lab coats should be fully buttoned.[1] Long pants and shoes that cover the entire foot are required.[1] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) | Required when working in poorly ventilated areas or for procedures that may generate significant vapors.[1][6] Respirator use must comply with a respiratory protection program, including fit testing and training.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimizing exposure risks.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Use spark-proof tools and explosion-proof equipment due to the flammability hazard.[1][3]
-
Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe vapors or mists.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][7]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[3][4][7]
-
Store in a designated area for flammable and corrosive liquids.[1][7]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[3][7]
-
Store in a locked cabinet or secure area.[7]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
-
Spill: Evacuate the area and remove all ignition sources.[1] Contain the spill with inert absorbent material (e.g., sand, silica gel).[7] Collect the absorbed material into a suitable, closed container for disposal.[4][7]
Disposal Plan
Waste material must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of contents and containers to an approved waste disposal plant.[7]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting and using the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
